molecular formula C9H9BrClNO2 B1525494 Ethyl 2-amino-3-bromo-5-chlorobenzoate CAS No. 1315366-56-3

Ethyl 2-amino-3-bromo-5-chlorobenzoate

Cat. No.: B1525494
CAS No.: 1315366-56-3
M. Wt: 278.53 g/mol
InChI Key: ZBCQHMOWJBMTDT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-bromo-5-chlorobenzoate is a useful research compound. Its molecular formula is C9H9BrClNO2 and its molecular weight is 278.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-amino-3-bromo-5-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-amino-3-bromo-5-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-amino-3-bromo-5-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(11)4-7(10)8(6)12/h3-4H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCQHMOWJBMTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure, Properties, and Synthetic Applications of Ethyl 3-bromo-5-chloroanthranilate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-bromo-5-chloroanthranilate (synonymous with Ethyl 2-amino-3-bromo-5-chlorobenzoate) is a highly specialized, polysubstituted aromatic building block. Characterized by a densely functionalized benzene ring—featuring an ethyl ester at C1, a primary amine at C2, a bromine atom at C3, and a chlorine atom at C5—this compound offers orthogonal reactivity profiles that are indispensable in modern synthetic organic chemistry.

As an application scientist, I frequently leverage this scaffold for the divergent synthesis of complex heterocycles. Its unique structural topology makes it a critical precursor for quinazolinones and anthranilic diamides, which serve as core pharmacophores in both antiviral drugs (e.g., Non-Nucleoside Reverse Transcriptase Inhibitors or NNRTIs) and advanced agrochemicals.

Physicochemical Profiling & Structural Elucidation

The synthetic utility of Ethyl 3-bromo-5-chloroanthranilate stems directly from its electronic distribution. The presence of the C5-chloro and C3-bromo substituents exerts a profound electron-withdrawing inductive effect (-I effect). This significantly attenuates the nucleophilicity of the C2-amino group, a feature that provides metabolic stability in final drug candidates but requires specific catalytic strategies during synthesis. Conversely, the C1-ethyl ester acts as a lipophilic protecting group that can be selectively activated for intramolecular cyclization.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Ethyl 2-amino-3-bromo-5-chlorobenzoate
CAS Number 1315366-56-3
Molecular Formula C9H9BrClNO2
Molecular Weight 278.53 g/mol
InChIKey ZBCQHMOWJBMTDT-UHFFFAOYSA-N
Physical Form Faint yellow solid / powder
Storage Temperature Room Temperature (Protect from UV light)

Data supported by commercial reference standards from [1].

Mechanistic Synthesis Pathways

The synthesis of Ethyl 3-bromo-5-chloroanthranilate is achieved through a meticulously controlled two-step sequence starting from commercially available 2-amino-5-chlorobenzoic acid.

Step 1: Regioselective Bromination The initial step involves the electrophilic aromatic substitution of 2-amino-5-chlorobenzoic acid using molecular bromine (Br₂) in glacial acetic acid [2]. The causality here is governed by strict directing effects: the primary amine is a strong activating and ortho/para-directing group. Since the para position (C5) is already occupied by the chlorine atom, the bromonium ion exclusively attacks the ortho position (C3).

Step 2: Fischer Esterification The intermediate carboxylic acid is then converted to the ethyl ester. Due to the steric hindrance and electronic deactivation caused by the adjacent bromine and amino groups, standard Fischer esterification can be sluggish. Therefore, the acid is pre-activated using thionyl chloride (SOCl₂) to form a highly reactive acyl chloride in situ, which is subsequently quenched with absolute ethanol under reflux to afford the target ethyl ester.

Synthesis A 2-Amino-5-chlorobenzoic acid (Starting Material) B Bromination (Br2, HOAc, 15°C) A->B Electrophilic Substitution C 2-Amino-3-bromo-5-chlorobenzoic acid (Intermediate) B->C Regioselective ortho to -NH2 D Esterification (EtOH, SOCl2, Reflux) C->D Activation & Condensation E Ethyl 3-bromo-5-chloroanthranilate (Target Product) D->E Fischer Esterification

Figure 1: Two-step synthesis pathway of Ethyl 3-bromo-5-chloroanthranilate.

Application in Heterocyclic Synthesis: Quinazolinone Assembly

One of the most critical applications of Ethyl 3-bromo-5-chloroanthranilate is its use as a precursor for 8-bromo-6-chloroquinazolin-4(3H)-one derivatives. These heterocycles are vital scaffolds in HIV treatment (NNRTIs) [3] and anticoccidial veterinary medicines [4].

Experimental Protocol: Microwave-Assisted Quinazolinone Synthesis

To overcome the poor nucleophilicity of the C2-amine, a microwave-assisted protocol is employed [5]. This protocol is designed as a self-validating system where physical state changes confirm reaction progress.

  • Reagent Preparation: In a microwave-safe reaction vial, combine 1.0 equivalent of Ethyl 3-bromo-5-chloroanthranilate with 5.0 equivalents of formamide. Causality: Formamide acts as both the solvent and the reagent, providing the C2 carbon and N3 nitrogen required for the pyrimidine ring closure.

  • Catalysis: Add a catalytic amount of glacial acetic acid. The acidic environment enhances the electrophilicity of the formamide carbonyl.

  • Thermal Activation: Seal the vessel and subject it to microwave irradiation at 150°C for 30 minutes. Causality: Rapid, uniform dielectric heating overcomes the high activation energy barrier required for the initial N-acylation of the deactivated amine.

  • Intramolecular Cyclization: Following N-acylation, the intermediate undergoes spontaneous intramolecular nucleophilic acyl substitution. The newly formed amide nitrogen attacks the C1-ethyl ester carbonyl, expelling ethanol as a leaving group.

  • Self-Validating Isolation: Cool the reaction mixture to room temperature and pour it into ice-cold water. Causality: The sudden temperature drop drastically decreases the solubility of the hydrophobic quinazolinone, driving immediate precipitation. The formation of a dense solid serves as a visual, self-validating cue of successful cyclization. Filter, wash with cold water, and recrystallize from ethanol.

Mechanism A Ethyl 3-bromo-5-chloroanthranilate B N-Acylation (Formamide / Heat) A->B Amine acts as nucleophile C Intermediate: Ethyl 2-formamido-3-bromo-5-chlorobenzoate B->C Loss of H2O D Intramolecular Cyclization (Nucleophilic Acyl Substitution) C->D Amide nitrogen attacks ester carbonyl E 8-Bromo-6-chloroquinazolin-4(3H)-one (Heterocyclic Core) D->E Loss of Ethanol (EtOH)

Figure 2: Mechanistic workflow for the assembly of the quinazolinone core.

Handling, Stability, and Safety Protocols

As a halogenated aromatic amine derivative, this compound requires strict adherence to safety workflows to ensure both operator safety and molecular integrity.

  • Hazard Classification: GHS Irritant (H302, H312, H315, H319, H332, H335). It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Handling Protocol: All manipulations must be performed within a certified chemical fume hood using nitrile gloves and safety goggles. Self-Validating Step: The use of a closed-system transfer for the powder prevents the aerosolization of the respiratory irritant.

  • Storage Causality: Store at room temperature in an amber, light-resistant container. Halogenated aromatics are susceptible to photo-induced homolytic cleavage of the carbon-halogen bonds over time. Self-Validating Stability Check: Tracking the color of the powder serves as an immediate quality control metric; a shift from faint yellow to dark brown indicates photo-degradation, signaling that the batch must be re-purified before use.

References

  • Google Patents. "EP0977739A1 - Synthesis of intermediates useful in preparing tricyclic compounds.
  • Google Patents. "EP3960735B1 - Quinazoline Derivatives Used to Treat HIV.

Ethyl 2-amino-3-bromo-5-chlorobenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of Ethyl 2-amino-3-bromo-5-chlorobenzoate (CAS 1315366-56-3) , a critical pharmacophore intermediate used in the synthesis of quinazolinone-based bioactive agents. Beyond basic molecular identity, this document details validated synthetic pathways, emphasizing regioselective halogenation and Fischer esterification protocols. It further outlines self-validating analytical methods utilizing specific NMR coupling constants and Mass Spectrometry isotope patterns distinctive to mixed halogenated systems.

Chemical Identity & Molecular Properties

Ethyl 2-amino-3-bromo-5-chlorobenzoate is a poly-functionalized benzene derivative. Its structural integrity relies on the precise positioning of the halogen substituents relative to the amino directing group.

Table 1: Molecular Specifications

PropertySpecification
IUPAC Name Ethyl 2-amino-3-bromo-5-chlorobenzoate
Common Name 3-Bromo-5-chloroanthranilic acid ethyl ester
CAS Number 1315366-56-3
Molecular Formula C₉H₉BrClNO₂
Molecular Weight 278.53 g/mol
SMILES CCOC(=O)C1=C(N)C(Br)=CC(Cl)=C1
InChIKey ZBCQHMOWJBMTDT-UHFFFAOYSA-N
Physical State Off-white to pale yellow crystalline powder
Predicted LogP ~3.8 (Lipophilic)

Synthetic Methodologies

The synthesis of this compound requires controlling the regioselectivity of electrophilic aromatic substitution or the efficient esterification of a sterically crowded acid. Two primary routes are established:

Route A: Regioselective Bromination (Preferred for precursors)

This method utilizes the strong ortho/para directing power of the amino group (-NH₂) to install the bromine atom at the 3-position of ethyl 2-amino-5-chlorobenzoate .

  • Mechanism: The amino group activates the ring. The 5-position is already blocked by chlorine. The 3-position (ortho to amine) is sterically accessible and electronically favored over the position meta to the amine.

  • Reagents: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.

Route B: Fischer Esterification (Preferred for purity)

This method starts from the commercially available 2-amino-3-bromo-5-chlorobenzoic acid (CAS 41198-02-1) .

  • Protocol: Refluxing the acid in absolute ethanol with catalytic sulfuric acid or thionyl chloride.

  • Advantage: Avoids isomer formation; the starting material stereochemistry is fixed.

Experimental Protocol (Route B - Esterification):

  • Dissolution: Dissolve 10.0 g (40 mmol) of 2-amino-3-bromo-5-chlorobenzoic acid in 100 mL of absolute ethanol.

  • Catalysis: Slowly add 2.0 mL of concentrated H₂SO₄ dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Concentrate the solvent in vacuo. Neutralize the residue with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layer over anhydrous Na₂SO₄ and concentrate. Recrystallize from Ethanol/Water if necessary.

Visualization: Synthetic Pathways

SynthesisPathways Start1 Ethyl 2-amino-5-chlorobenzoate (Precursor) Reagent1 NBS / DMF (Electrophilic Bromination) Start1->Reagent1 Start2 2-Amino-3-bromo-5-chlorobenzoic Acid (CAS 41198-02-1) Reagent2 EtOH / H2SO4 (Fischer Esterification) Start2->Reagent2 Product Ethyl 2-amino-3-bromo-5-chlorobenzoate (Target: C9H9BrClNO2) Reagent1->Product Regioselective Substitution Reagent2->Product Acid Catalyzed Reflux

Figure 1: Convergent synthetic strategies for Ethyl 2-amino-3-bromo-5-chlorobenzoate.

Analytical Characterization (Self-Validating)

To ensure scientific integrity, the identity of the synthesized compound must be validated using methods that confirm both the substituent types and their positions.

A. Mass Spectrometry (Isotope Pattern Validation)

The presence of one Chlorine (³⁵Cl/³⁷Cl) and one Bromine (⁷⁹Br/⁸¹Br) atom creates a unique "M+" isotope cluster. This is a definitive fingerprint for this molecule.

  • Expected Pattern:

    • M (100%): Contains ³⁵Cl + ⁷⁹Br.

    • M+2 (~130%): Contains ³⁷Cl + ⁷⁹Br OR ³⁵Cl + ⁸¹Br. (High intensity due to Br).

    • M+4 (~30%): Contains ³⁷Cl + ⁸¹Br.

  • Interpretation: If your MS spectrum does not show this specific 100:130:30 intensity ratio at the molecular ion peak (~277/279/281 m/z), the halogenation state is incorrect.

B. ¹H NMR Spectroscopy (Regio-chemistry Confirmation)

The aromatic region confirms the 1,2,3,5-substitution pattern.

  • Protons: Two aromatic protons (H4 and H6).

  • Coupling (J-value): These protons are meta to each other.

    • Signal: Two doublets (d) around 7.5–8.0 ppm.[1]

    • Coupling Constant: J ≈ 2.0–2.5 Hz.

  • Causality: A para or ortho coupling would yield a J-value of >8 Hz. The observation of a small meta coupling confirms that the Bromine and Chlorine are separated by one carbon (positions 3 and 5), leaving positions 4 and 6 for protons.

Applications in Drug Discovery

Ethyl 2-amino-3-bromo-5-chlorobenzoate serves as a "privileged scaffold" for constructing fused heterocyclic systems, particularly Quinazolin-4(3H)-ones . These derivatives are widely researched for:

  • Anticoccidial Activity: Veterinary applications against Eimeria tenella.

  • Kinase Inhibition: The quinazolinone core mimics the ATP purine ring, allowing binding to kinase active sites.

Reaction Workflow: Quinazolinone Cyclization The amino ester undergoes condensation with formamide or orthoesters to close the pyrimidine ring.

Applications Core Ethyl 2-amino-3-bromo-5-chlorobenzoate Reagent Formamide / Ammonium Formate Core->Reagent Intermediate Schiff Base Intermediate Reagent->Intermediate Condensation Final 6-Chloro-8-bromo-quinazolin-4(3H)-one (Bioactive Core) Intermediate->Final Cyclization (-EtOH)

Figure 2: Derivatization of the benzoate core into a bioactive quinazolinone scaffold.

References

  • PubChem. (2023). 2-Amino-3-bromo-5-chlorobenzoic acid (Parent Acid Data). National Library of Medicine. Retrieved from [Link]

  • Ye, C., et al. (2010). Synthesis and anticoccidial activity of 3-(2-(2-methoxyphenyl)-2-oxoethyl)quinazolin-4(3H)-one derivatives. Pesticide Biochemistry and Physiology, 97(3), 194-198.

Sources

Introduction: The Therapeutic Potential of a Halogenated Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 3-Bromo-5-chlorobenzoate Derivatives

In the landscape of medicinal chemistry and drug discovery, the benzoic acid scaffold is a foundational structure, present in a wide array of biologically active compounds. Its derivatives are utilized as food preservatives, antimicrobial agents, and precursors for more complex pharmaceuticals.[1][2] The introduction of halogen atoms, such as bromine and chlorine, onto the aromatic ring can significantly modulate a molecule's physicochemical properties—including lipophilicity, electronic character, and metabolic stability—often leading to enhanced biological activity.[3]

This guide focuses on the derivatives of 3-bromo-5-chlorobenzoic acid, a doubly halogenated scaffold with intriguing potential. The parent acid is a known intermediate in the synthesis of inhibitors for critical biological targets like phosphodiesterase PDE4 and cholinergic receptors, as well as drugs for treating type 2 diabetes.[4] By exploring the synthesis and biological evaluation of its ester and amide derivatives, this document serves as a technical resource for researchers and drug development professionals aiming to unlock the therapeutic promise of this chemical class. We will delve into the causality behind experimental design and provide validated, step-by-step protocols for assessing antimicrobial, anticancer, and enzyme-inhibitory activities.

Part 1: Synthesis of 3-bromo-5-chlorobenzoate Derivatives

To evaluate the biological activity of 3-bromo-5-chlorobenzoate derivatives, the primary carboxylic acid must first be converted into various esters and amides. This derivatization allows for the exploration of structure-activity relationships (SAR) by modifying steric and electronic properties at the carboxyl group.

General Synthesis of 3-bromo-5-chlorobenzoyl Amides

A common and efficient method for amide synthesis involves the activation of the carboxylic acid, followed by reaction with a desired amine. One robust method utilizes borane complexes to generate triacyloxyboranes as reactive intermediates, which then readily react with amines.[5]

Experimental Protocol: Amide Synthesis via Triacyloxyborane Intermediate

  • Activation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-chlorobenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as toluene.

  • Borane Addition: Add a solution of borane-tetrahydrofuran complex (BH₃·THF) or borane-methyl sulfide complex (BMS) (0.34 equivalents) dropwise to the stirred solution at room temperature. The reaction is typically stirred for 1-2 hours to allow for the formation of the triacyloxyborane intermediate.

  • Nucleophilic Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 110°C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench by the slow addition of 1M HCl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.

General Synthesis of 3-bromo-5-chlorobenzoate Esters

Esterification can be achieved through various methods. A straightforward approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Acid-Catalyzed Esterification

  • Reaction Setup: Combine 3-bromo-5-chlorobenzoic acid (1.0 equivalent) and the desired alcohol (a large excess, can be used as the solvent) in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 2-5 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The removal of water, a byproduct, can drive the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus if the alcohol is not miscible with water.

  • Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ester by column chromatography or distillation.

Part 2: Antimicrobial and Antifungal Activity

Benzoic acid and its derivatives are well-established antimicrobial agents, primarily because their lipophilic, undissociated form can penetrate microbial cell membranes and disrupt intracellular pH balance and metabolic functions.[2] Halogenation, particularly with chloro and bromo groups, often enhances this activity by increasing the compound's lipophilicity, thereby improving its ability to traverse the lipid-rich cell walls of bacteria and fungi.[6][7][8] Derivatives of 3-bromo-5-chlorobenzoate are therefore prime candidates for screening as novel antimicrobial and antifungal agents.

Workflow for Antimicrobial Screening

The following diagram outlines a standard workflow for assessing the antimicrobial potential of newly synthesized compounds.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Primary Screening & MIC Determination cluster_confirmation Confirmation Compound Synthesized Derivatives Stock Prepare Stock Solutions (e.g., in DMSO) Compound->Stock Dilution Perform Serial Dilutions in 96-Well Plate Stock->Dilution Microbe Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Microbial Suspension Microbe->Inoculate Dilution->Inoculate Incubate Incubate Plate (e.g., 37°C, 18-24h) Inoculate->Incubate Read Read Results Visually or Spectrophotometrically Incubate->Read MIC Determine Minimum Inhibitory Concentration (MIC) Read->MIC Subculture Subculture from Clear Wells onto Agar Plates MIC->Subculture Incubate_Agar Incubate Agar Plates Subculture->Incubate_Agar MBC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Incubate_Agar->MBC

Caption: Workflow for determining MIC and MBC/MFC values.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

  • Reagent and Media Preparation:

    • Prepare stock solutions of the 3-bromo-5-chlorobenzoate derivatives at a high concentration (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Prepare the appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard, which is then further diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Assay Setup (in a 96-well microtiter plate):

    • Add 100 µL of sterile broth to wells in columns 2 through 12.

    • Add 200 µL of the test compound stock solution (appropriately diluted in broth) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10. This creates a gradient of compound concentrations.

    • Column 11 serves as the growth control (broth and inoculum, no compound).

    • Column 12 serves as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized microbial inoculum to all wells except the sterility control (column 12). The final volume in each well is 200 µL.

    • Seal the plate and incubate at 37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).

    • To confirm, a growth indicator like resazurin can be added, which changes color in the presence of metabolic activity.

Data Presentation: MIC Values

Quantitative results from the broth microdilution assay should be summarized in a table for clear comparison.

Compound IDDerivative TypeTest OrganismMIC (µg/mL)
BCB-001 Methyl EsterStaphylococcus aureus16
BCB-001 Methyl EsterEscherichia coli64
BCB-002 Ethyl EsterStaphylococcus aureus32
BCB-002 Ethyl EsterEscherichia coli>128
BCB-003 n-PropylamideCandida albicans8
ControlAmpicillinStaphylococcus aureus0.5
ControlCiprofloxacinEscherichia coli0.25
ControlFluconazoleCandida albicans1
(Note: Data is illustrative and not from actual experimental results.)

Part 3: Anticancer and Cytotoxic Activity

The structural motifs of halogenated aromatics are prevalent in many anticancer agents. The presence of bromo and chloro substituents can enhance cell permeability and facilitate interactions with biological targets.[11] For instance, halogenated benzoxazoles and curcumin derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines.[11][12][13] This suggests that 3-bromo-5-chlorobenzoate derivatives are worthy of investigation for their cytotoxic potential against cancer cells.

Workflow for In Vitro Cytotoxicity Testing

The MTT assay is a colorimetric method widely used to assess cell viability and proliferation, making it a cornerstone for screening potential anticancer compounds.[14][15][16]

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay_procedure MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Line (e.g., MCF-7, HCT116) Harvest Harvest & Count Cells Cell_Culture->Harvest Seed Seed Cells into 96-Well Plate Harvest->Seed Attach Incubate (24h) to Allow Attachment Seed->Attach Add_Compound Add Compound Dilutions to Wells Attach->Add_Compound Prepare_Dilutions Prepare Serial Dilutions of Test Compounds Prepare_Dilutions->Add_Compound Incubate_Treatment Incubate for Exposure (e.g., 48h or 72h) Add_MTT Add MTT Reagent to Each Well Incubate_Treatment->Add_MTT Incubate_MTT Incubate (4h) for Formazan Formation Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Plot Plot % Viability vs. Concentration Read_Absorbance->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: Standard workflow for the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay for Cell Viability

This protocol details the steps for evaluating the effect of 3-bromo-5-chlorobenzoate derivatives on the viability of a cancer cell line.[14][17]

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7 breast cancer) from exponential phase culture using trypsinization.

    • Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (fresh medium only).

    • After 24 hours, carefully aspirate the old medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[17]

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to insoluble purple formazan crystals.[14][16]

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: IC50 Values

Cytotoxicity data should be presented in a clear, tabular format.

Compound IDDerivative TypeCancer Cell LineIC50 (µM) after 48h
BCB-001 Methyl EsterMCF-7 (Breast)25.4
BCB-001 Methyl EsterHCT116 (Colon)42.1
BCB-004 Benzyl EsterMCF-7 (Breast)12.8
BCB-004 Benzyl EsterHCT116 (Colon)18.5
BCB-005 PhenylamideMCF-7 (Breast)8.9
BCB-005 PhenylamideHCT116 (Colon)11.2
ControlDoxorubicinMCF-7 (Breast)0.8
ControlDoxorubicinHCT116 (Colon)0.5
(Note: Data is illustrative and not from actual experimental results.)

Part 4: Enzyme Inhibition Activity

Benzoic acid derivatives are known to act as inhibitors of various enzymes, a property leveraged in both medicine and food science.[18][19][20] Their ability to mimic natural substrates or bind to active or allosteric sites makes them a versatile scaffold for inhibitor design. As noted, the parent 3-bromo-5-chlorobenzoic acid is a key building block for synthesizing inhibitors of enzymes like phosphodiesterase.[4] Therefore, its derivatives are logical candidates for screening against a variety of enzymatic targets.

Principle of Competitive Enzyme Inhibition

This diagram illustrates how an inhibitor molecule competes with the natural substrate for the enzyme's active site, preventing the formation of the enzyme-product complex.

Enzyme_Inhibition E Enzyme ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI S Substrate S->E ES->E P Product ES->P I Inhibitor (e.g., BCB Derivative) I->E Competitive Binding

Caption: Competitive inhibition of an enzyme by a substrate analog.

Experimental Protocol: General Chromogenic Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against an enzyme that processes a chromogenic substrate (a substrate that produces a colored product upon enzymatic reaction). An example would be acetylcholinesterase (AChE) using Ellman's reagent.[21]

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in an appropriate buffer (e.g., Tris-HCl or phosphate buffer).

    • Prepare a stock solution of the chromogenic substrate (e.g., p-Nitrophenyl acetate for carbonic anhydrase, or Acetylthiocholine iodide with DTNB for AChE).[21]

    • Prepare serial dilutions of the 3-bromo-5-chlorobenzoate derivatives in the assay buffer. Include a known inhibitor as a positive control and buffer with solvent as a negative control.

  • Assay Setup (in a 96-well plate):

    • To each well, add the assay buffer.

    • Add a small volume (e.g., 10 µL) of the test compound dilutions or controls.

    • Add a small volume (e.g., 10 µL) of the enzyme solution to all wells except for a substrate blank.

  • Pre-incubation:

    • Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[21]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the chromogenic substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance over time (kinetic mode) at the appropriate wavelength for the colored product (e.g., 412 nm for the DTNB product in the AChE assay).[21]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited (negative control) reaction.

    • Plot the percentage of inhibition against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

Data Presentation: Enzyme Inhibition IC50 Values
Compound IDDerivative TypeTarget EnzymeIC50 (µM)
BCB-006 N-methylamideAcetylcholinesterase5.2
BCB-007 N-ethylamideAcetylcholinesterase9.8
BCB-008 N-phenylamideAcetylcholinesterase1.5
BCB-006 N-methylamideCarbonic Anhydrase II>100
BCB-008 N-phenylamideCarbonic Anhydrase II75.3
ControlEserineAcetylcholinesterase0.05
ControlAcetazolamideCarbonic Anhydrase II0.012
(Note: Data is illustrative and not from actual experimental results.)

Conclusion and Future Directions

This guide establishes that 3-bromo-5-chlorobenzoate derivatives represent a promising, yet underexplored, class of compounds. Based on the known activities of halogenated benzoic acids and related heterocyclic structures, there is a strong scientific rationale for their investigation as antimicrobial, anticancer, and enzyme-inhibiting agents. The provided protocols offer a robust framework for the systematic evaluation of these derivatives.

Future research should focus on synthesizing a diverse library of esters and amides to build a comprehensive Structure-Activity Relationship (SAR) profile. Promising lead compounds identified through these in vitro screens should be advanced to more complex studies, including mechanism of action elucidation, assessment of off-target effects, and eventual in vivo efficacy and toxicity testing in relevant animal models. The versatility of the 3-bromo-5-chlorobenzoic acid scaffold makes it a valuable starting point for the development of novel therapeutics.

References

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available at: [Link]

  • A.S.P., A. (2024). A comprehensive review on in-vitro methods for anti-microbial activity. ResearchGate. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. Available at: [Link]

  • Aziz, L., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81). Available at: [Link]

  • Adrar, N., Oukil, N., & Bedjou, F. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. Available at: [Link]

  • Esimbekova, E. N., Asanova, A. A., & Kratasyuk, V. A. (2023). Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. Life (Basel, Switzerland), 13(5), 1226. Available at: [Link]

  • Esimbekova, E. N., Asanova, A. A., & Kratasyuk, V. A. (2023). Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. PubMed. Available at: [Link]

  • Esimbekova, E. N., Asanova, A. A., & Kratasyuk, V. A. (2023). Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. National Center for Biotechnology Information. Available at: [Link]

  • Wojtunik-Kulesza, K. A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Postepy higieny i medycyny doswiadczalnej, 75(1), 585-595. Available at: [Link]

  • Kumar, A., & Singh, R. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. IJCRT.org. Available at: [Link]

  • Křen, V., et al. (2022). Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. Molecules, 27(23), 8474. Available at: [Link]

  • ResearchGate. (n.d.). Effects of bromo and chloro groups on antifungal activities against S.... Retrieved February 27, 2026, from [Link]

  • Dziuba, K., et al. (2025). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. MDPI. Available at: [Link]

  • Huang, Z., Reilly, J. E., & Buckle, R. N. (2007). An Efficient Synthesis of Amides and Esters via Triacyloxyboranes. Synlett, 2007(07), 1026-1030. Available at: [Link]

  • ResearchGate. (n.d.). Effect of chloro and bromo substituents on antifungal activity. Retrieved February 27, 2026, from [Link]

  • Wujec, M., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Sourcing and Validating High-Purity Ethyl 2-amino-3-bromo-5-chlorobenzoate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of a starting material is paramount. The success of a multi-step synthesis, the validity of biological screening results, and the ultimate viability of a drug candidate can hinge on the quality of a single chemical building block. Ethyl 2-amino-3-bromo-5-chlorobenzoate, a key intermediate in the synthesis of various pharmacologically active compounds, is one such critical reagent. This guide provides an in-depth framework for navigating the supplier landscape, evaluating material quality, and implementing in-house validation to ensure the procurement of high-purity Ethyl 2-amino-3-bromo-5-chlorobenzoate for your research endeavors.

The Strategic Importance of Ethyl 2-amino-3-bromo-5-chlorobenzoate

Ethyl 2-amino-3-bromo-5-chlorobenzoate and its parent acid, 2-amino-3-bromo-5-chlorobenzoic acid, are versatile precursors in synthetic organic chemistry.[1] Their substituted aromatic ring, featuring amino, carboxyl, bromo, and chloro groups, makes them ideal starting points for constructing complex heterocyclic systems.[1] Notably, they are crucial in the synthesis of quinazolinone derivatives, a class of compounds with a broad spectrum of biological activities.[1] Given its role in creating novel molecular entities for drug discovery, sourcing this reagent at the highest possible purity is not merely a matter of good practice but a foundational requirement for reproducible and reliable research.

Navigating the Supplier Landscape: A Framework for Evaluation

The first challenge in procuring this reagent is identifying reliable suppliers. A simple search reveals multiple vendors, but a discerning scientist must look beyond the catalog listing. It is also crucial to distinguish between the target ethyl ester and its corresponding carboxylic acid, as they are often listed together.

  • Ethyl 2-amino-3-bromo-5-chlorobenzoate: CAS Number 1315366-56-3

  • 2-Amino-3-bromo-5-chlorobenzoic acid: CAS Number 41198-02-1[1][2][3]

Our evaluation focuses on suppliers who can provide not just the material, but also the data and support necessary to ensure its quality.

Data-Driven Supplier Comparison
SupplierProduct NameCAS NumberStated PurityDocumentation Availability
Sigma-Aldrich (Merck) ethyl 2-amino-3-bromo-5-chlorobenzoate1315366-56-395%Certificate of Analysis (CoA), Certificate of Origin (COO) available
Sigma-Aldrich (Merck) 2-Amino-3-bromo-5-chlorobenzoic acid41198-02-195%CoA available[2]
BLD Pharm Ethyl 2-amino-5-bromo-3-chlorobenzoate*1032668-64-6Not specifiedNMR, HPLC, LC-MS data mentioned as available[4]
ChemScene Methyl 2,3-diamino-5-bromobenzoate**1248541-63-099.39% (HPLC)CoA with HPLC data available[5]
Benchchem 2-Amino-3-bromo-5-chlorobenzoic acid41198-02-1Typically 95%General information provided[1]
Oakwood Chemical 2-Amino-3-bromo-5-chlorobenzoic acid41198-02-1Not specifiedLot number required for CoA

*Note: Isomer listed. Researchers must confirm the substitution pattern. **Note: Related compound, demonstrates availability of high-purity analogs and detailed CoA.

Key Evaluation Pillars:
  • Purity and the Certificate of Analysis (CoA): The stated purity is a starting point, but the CoA is the critical document. A trustworthy supplier provides a batch-specific CoA detailing the purity as determined by a reliable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For instance, ChemScene provides a CoA for a similar compound with a specific purity value of 99.39% determined by HPLC.[5] Always request the CoA before purchase.

  • Analytical Transparency: Suppliers like BLD Pharm, who indicate the availability of multiple analytical data types (NMR, HPLC, LC-MS), demonstrate a commitment to quality control.[4] This transparency allows for a more thorough pre-purchase evaluation.

  • Documentation and Regulatory Support: Beyond the CoA, the availability of a Safety Data Sheet (SDS) is mandatory for ensuring safe handling. For drug development professionals, access to a Certificate of Origin (COO) can also be important for regulatory submissions. Sigma-Aldrich is a good example of a supplier providing this documentation.

  • Technical Expertise: Reputable suppliers often have a technical service department staffed by experienced scientists who can answer questions about product stability, solubility, and analytical methods.[2]

In-House Quality Verification: A Mandatory Protocol

Trust, but verify. Even when sourced from a reputable supplier, it is essential to perform in-house quality verification. This not only confirms the identity and purity of the material but also protects your research from the costly consequences of using a substandard reagent.

Workflow for Incoming Reagent Validation

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Decision start Receive Reagent check_docs Verify CoA and SDS Match Lot Numbers start->check_docs visual_insp Visual Inspection (Color, Form) check_docs->visual_insp nmr ¹H NMR Spectroscopy (Structural Confirmation) visual_insp->nmr hplc HPLC Analysis (Purity Assessment) nmr->hplc decision Purity & Structure Match Specs? hplc->decision pass Pass to Synthesis decision->pass Yes fail Fail: Contact Supplier decision->fail No

Caption: Workflow for incoming quality control of Ethyl 2-amino-3-bromo-5-chlorobenzoate.

Experimental Protocol 1: Purity Determination by HPLC

This protocol is designed to provide a quantitative assessment of the purity of the reagent.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water (both with 0.1% formic acid) is recommended.

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in ACN

    • Flow Rate: 1.0 mL/min.

    • Detector Wavelength: 254 nm.

  • Sample Preparation:

    • Accurately prepare a stock solution of Ethyl 2-amino-3-bromo-5-chlorobenzoate at approximately 1 mg/mL in ACN or a suitable solvent mixture.

    • Dilute this stock solution to a working concentration of ~0.1 mg/mL using the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Run a gradient program (e.g., 10% B to 90% B over 20 minutes) to ensure the elution of any potential impurities with different polarities.

    • Integrate all peaks in the resulting chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Experimental Protocol 2: Structural Confirmation by ¹H NMR

This protocol confirms the chemical structure and can reveal the presence of structurally related impurities.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Key expected signals for Ethyl 2-amino-3-bromo-5-chlorobenzoate include:

      • A triplet and a quartet in the aliphatic region corresponding to the ethyl ester group.

      • Signals in the aromatic region corresponding to the protons on the benzene ring.

      • A broad singlet corresponding to the amine (-NH₂) protons.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum or predicted chemical shifts.

    • Check for the presence of unexpected signals, which may indicate impurities. The integration of these signals relative to the main compound can provide a semi-quantitative estimate of their levels.

Understanding Potential Impurities: A Synthetic Perspective

The quality of the final product is intrinsically linked to its synthetic route. A common method for preparing such compounds involves the bromination of an aminobenzoic acid precursor.[6][7] Understanding this allows us to anticipate potential impurities.

G start Ethyl 2-amino-5-chlorobenzoate (Starting Material) reaction Bromination (e.g., NBS) start->reaction product Desired Product: Ethyl 2-amino-3-bromo-5-chlorobenzoate reaction->product imp1 Isomeric Impurity: (e.g., Bromination at C6) reaction->imp1 Side Reaction imp2 Di-brominated Impurity reaction->imp2 Over-reaction imp3 Unreacted Starting Material reaction->imp3 Incomplete Reaction

Caption: Potential impurities arising from the synthesis of the target compound.

  • Isomeric Impurities: Due to the directing effects of the substituents on the aromatic ring, bromination may occur at other positions, leading to isomeric impurities that can be difficult to separate.[8]

  • Unreacted Starting Material: Incomplete reactions can leave residual starting materials in the final product.

  • Over-reaction Products: The use of strong brominating agents can sometimes lead to the formation of di-brominated species.

  • Residual Solvents and Reagents: Solvents used during the reaction or purification (e.g., recrystallization) may be present in trace amounts.[6]

The presence of these impurities can have significant consequences, potentially leading to the formation of unintended by-products in subsequent synthetic steps and complicating purification efforts.

Conclusion

Sourcing high-purity Ethyl 2-amino-3-bromo-5-chlorobenzoate requires a systematic and evidence-based approach. By prioritizing suppliers who provide comprehensive analytical data, and by implementing a robust in-house verification protocol, researchers can mitigate the risks associated with reagent quality. This due diligence ensures the integrity of experimental results and accelerates the path of drug discovery and development.

References

  • ALFA CHEMICAL. Good Price CAS:41198-02-1 | 2-Amino-3-bromo-5-chlorobenzoic Acid for Sale - Quotation. [Link]

  • PubChemLite. Ethyl 2-amino-5-bromo-3-chlorobenzoate (C9H9BrClNO2). [Link]

  • Veeprho. 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester | CAS 101080-26-6. [Link]

  • Oakwood Chemical. 2-Amino-3-bromo-5-chlorobenzoic acid. [Link]

  • European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. [Link]

  • Scribd. CN113773194 Preparation Method of 5-Bromo-2-Chloro-Benzoic Acid As Raw Material For Hypoglycemic Drug Synthesis. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • PubChem. 2-Amino-3-bromo-5-chlorobenzoic acid | C7H5BrClNO2 | CID 11779931. [Link]

Sources

Technical Hazard & Handling Guide: Ethyl 2-amino-3-bromo-5-chlorobenzoate

[1]

CAS Registry Number: 1315366-56-3 Molecular Formula: C₉H₉BrClNO₂ Molecular Weight: 278.53 g/mol [1][2]

Chemical Identity & Structural Context

This compound is a poly-halogenated anthranilic acid derivative.[1] Structurally, it consists of an ethyl ester moiety attached to a benzene ring substituted with an amino group (position 2), a bromine atom (position 3), and a chlorine atom (position 5).[1]

  • SMILES: CCOC(=O)C1=C(N)C(Br)=CC(Cl)=C1[1][2][3]

  • InChI Key: ZBCQHMOWJBMTDT-UHFFFAOYSA-N[1][4]

Research Application

In drug discovery, this scaffold is a critical building block for quinazolinone synthesis .[1] The ortho-amino ester functionality allows for cyclization reactions with formamide, urea, or isothiocyanates to form fused heterocyclic systems, often investigated for anticancer (e.g., kinase inhibition) and antimicrobial properties.[1]

Hazard Profiling & Mechanistic Toxicology

Unlike generic safety sheets, we analyze the why behind the hazards based on the compound's functional groups.[1]

GHS Classification (H-Statements)
  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (H302, H312, H332)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1]

Mechanistic Insights
  • Aniline Toxicity (Amino Group): The primary amino group attached to the aromatic ring suggests a potential for methemoglobinemia formation upon metabolism, although the halogen substituents may alter metabolic pathways.[1] Absorption through the skin is enhanced by the lipophilic ethyl ester group.[1]

  • Halogen Reactivity: The presence of bromine and chlorine atoms increases the compound's lipophilicity (Predicted LogP ~3.3), facilitating cell membrane penetration.[1] This contributes to its classification as an irritant to mucous membranes.[1]

  • Electrophilic Potential: While the ester is stable, the aniline nitrogen is nucleophilic.[1] However, in the presence of strong oxidizers, halogenated anilines can form toxic quinone-imine intermediates.[1]

Physicochemical Data for Process Safety

PropertyValue / ObservationSource/Prediction
Physical State Solid (Crystalline Powder)Sigma-Aldrich/Enamine
Color Off-white to pale yellowObservation
Melting Point Not experimentally standardized (Est. 60-80°C range based on analogs)Predicted
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane.[1] Low water solubility.[1]Structure-based
LogP ~3.3Predicted (XLogP3)
pKa (Amine) ~2-3 (Reduced basicity due to ortho-Br and para-Cl electron withdrawal)Predicted

Comprehensive Handling Protocols

A. Engineering Controls[1]
  • Primary Barrier: All weighing and transfer operations must be conducted inside a certified chemical fume hood .[1]

  • Airflow: Maintain face velocity >0.5 m/s.

  • Static Control: Use anti-static weighing boats. The crystalline powder may acquire static charge, increasing dispersion risk.[1]

B. Personal Protective Equipment (PPE) Matrix
  • Hands: Double-gloving recommended.[1]

    • Inner Layer: Nitrile (0.11 mm) - Protection against incidental splash.[1]

    • Outer Layer: Nitrile (0.11 mm) or Neoprene - Mechanical strength.[1]

    • Rationale: Halogenated aromatics can permeate thin latex rapidly.[1]

  • Respiratory: If working outside a hood (not recommended) or during spill cleanup, use a P95/P3 particulate respirator equipped with an Organic Vapor (OV) cartridge.[1]

  • Eyes: Chemical splash goggles.[1] Safety glasses are insufficient due to the fine powder nature (dust hazard).[1]

C. Experimental Setup Workflow

The following diagram outlines the decision logic for safe experimental setup, ensuring containment of the irritant powder.

HandlingWorkflowStartStart: Solid HandlingCheckPPEVerify PPE:Double Nitrile Gloves + GogglesStart->CheckPPEWeighingWeighing in Fume Hood(Anti-static boat)CheckPPE->WeighingPassSolventAddDissolution (Solvent Addition)Add DCM or DMSOWeighing->SolventAddMinimize DustReactionReaction Setup(Sealed Vessel)SolventAdd->ReactionDissolvedWasteWaste Disposal(Halogenated Organic)Reaction->WastePost-Work

Figure 1: Safe handling workflow for solid-state transfer and dissolution.

Emergency Response & First Aid

Scenario: Powder Spill (>1 gram)[1]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Upgrade: Don a full-face respirator or N95 mask + goggles before re-entering.[1]

  • Containment: Cover the spill with a damp paper towel (soaked in water or PEG-400) to prevent dust generation.[1]

  • Cleanup: Scoop up the damp material.[1] Do not dry sweep.[1] Wipe surface with 10% soap solution.[1]

Scenario: Exposure
  • Eye Contact: Immediately flush with water for 15 minutes.[1] The H319 rating indicates severe irritation; mechanical injury from crystals is also possible.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol or acetone , as these solvents may increase the transdermal absorption of the halogenated ester.[1]

  • Inhalation: Move to fresh air. If wheezing occurs (H335), seek medical attention immediately.

Stability & Reactivity

  • Stability: Stable under recommended storage conditions (Room Temperature, dry).[1]

  • Incompatibilities:

    • Strong Oxidizing Agents: Potential for vigorous reaction.[1]

    • Strong Acids/Bases: Hydrolysis of the ethyl ester to the parent acid (2-amino-3-bromo-5-chlorobenzoic acid) or saponification.[1]

  • Decomposition Products: Hydrogen bromide (HBr), Hydrogen chloride (HCl), Nitrogen oxides (NOx), Carbon monoxide (CO).[1]

Degradation Monitoring

To validate compound integrity before use, employ Thin Layer Chromatography (TLC) :

  • Mobile Phase: Hexane:Ethyl Acetate (4:1 or 3:1).[1]

  • Visualization: UV (254 nm).[1] The aniline moiety may also stain with Ninhydrin (purple/brown) or Ehrlich’s reagent.[1]

  • Sign of Degradation: Appearance of a baseline spot (free acid) or multiple spots indicating oxidation.[1]

Storage & Transport

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store at room temperature (15–25 °C).

  • Transport (DOT/IATA):

    • Not regulated as a dangerous good for transport by many carriers (e.g., Sigma-Aldrich classifies it as non-hazardous for transport), but always verify with local carrier regulations regarding "Irritant" chemicals.[1]

    • Signal Word: Warning.

References

  • PubChem. (n.d.).[1] 2-Amino-3-bromo-5-chlorobenzoic acid (Parent Acid Data). National Library of Medicine.[1] Retrieved February 27, 2026, from [Link][1]

Methodological & Application

Application Note & Protocol: Strategic Cyclization of Ethyl 2-amino-3-bromo-5-chlorobenzoate for Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the strategic cyclization of Ethyl 2-amino-3-bromo-5-chlorobenzoate, a versatile starting material for the synthesis of valuable heterocyclic scaffolds. The inherent functionalities of this substrate—an aniline amine, an ethyl ester, and a reactive aryl bromide—offer multiple pathways for constructing fused ring systems, which are prevalent in medicinal chemistry and drug development. This note emphasizes a modern and highly efficient approach: the palladium-catalyzed intramolecular Buchwald-Hartwig amination to yield a substituted 1,4-dihydro-2H-1,4-benzoxazin-2-one core. We will delve into the mechanistic rationale, provide a detailed, field-proven protocol, and discuss critical parameters for successful execution and troubleshooting.

Introduction: The Strategic Value of Substituted Anthranilates

Ethyl 2-amino-3-bromo-5-chlorobenzoate is a richly functionalized aromatic building block. Its core structure, an anthranilate derivative, is a precursor to a wide array of nitrogen-containing heterocycles, including quinazolinones, benzodiazepines, and acridones.[1][2] These scaffolds are cornerstones of numerous pharmaceuticals, exhibiting activities ranging from anticancer to antimicrobial and anti-inflammatory.[1][3] The presence of both a bromine and a chlorine atom offers opportunities for selective and sequential cross-coupling reactions, further enhancing its synthetic utility. The bromine atom, being more reactive in typical palladium-catalyzed couplings, serves as an ideal handle for the initial cyclization step.[4]

Chemical Principles and Mechanistic Rationale

The primary challenge and opportunity with this substrate is to control which functional groups participate in the ring-forming reaction. The most logical and efficient pathway involves an intramolecular C-N bond formation between the amino group and the carbon bearing the bromine atom.

Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] While often used for intermolecular couplings, its intramolecular variant is exceptionally effective for synthesizing heterocyclic systems. The reaction is advantageous due to its high functional group tolerance, generally mild conditions, and the commercial availability of a wide array of catalysts and ligands.[6]

The proposed cyclization of Ethyl 2-amino-3-bromo-5-chlorobenzoate proceeds via the catalytic cycle depicted below:

  • Oxidative Addition: The active Pd(0) catalyst complex oxidatively adds to the aryl bromide bond, the most reactive site on the aromatic ring, forming a Pd(II) intermediate.

  • Deprotonation & Coordination: A base deprotonates the aniline nitrogen, forming an amide anion which then coordinates to the palladium center, displacing the bromide ligand.

  • Reductive Elimination: This is the key bond-forming step. The aryl group and the amino group are eliminated from the palladium center, forming the new C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

This sequence effectively "stitches" the amino group to the ortho-position, forming a six-membered ring. The ester group remains intact, resulting in a 1,4-benzoxazin-2-one derivative.

Visualization of the Catalytic Cycle

The following diagram illustrates the key steps in the Buchwald-Hartwig catalytic cycle for this intramolecular cyclization.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) Active Catalyst pd_complex Pd(II) Intermediate pd0->pd_complex Oxidative Addition start Ethyl 2-amino-3-bromo-5-chlorobenzoate start->pd_complex amide_complex Palladium Amide Complex pd_complex->amide_complex Deprotonation & Ligand Exchange amide_complex->pd0 product Cyclized Product (1,4-Benzoxazin-2-one derivative) amide_complex->product Reductive Elimination

Caption: Catalytic cycle for the intramolecular Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol is adapted from established procedures for palladium-catalyzed C-N bond formation.[7][8] Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Table 1: Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2-amino-3-bromo-5-chlorobenzoate>97%VariousStarting material.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeVariousPalladium precursor. Handle in a fume hood.
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)>98%VariousLigand. Air-sensitive, handle under inert gas if possible.
Cesium Carbonate (Cs₂CO₃)Anhydrous, >99%VariousBase. Must be dry. Dry in an oven before use if necessary.
TolueneAnhydrous, DriSolvVariousReaction solvent. Must be anhydrous for optimal results.
Ethyl Acetate (EtOAc)ACS GradeVariousFor workup and chromatography.
HexanesACS GradeVariousFor chromatography.
Celite®-VariousFiltration aid.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVariousDrying agent.
Schlenk flask or oven-dried reaction vial--Ensure glassware is completely dry.
Inert gas (Nitrogen or Argon)High Purity-For creating an inert atmosphere.
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-amino-3-bromo-5-chlorobenzoate (1.0 equiv), Cesium Carbonate (2.0 equiv), and Xantphos (0.1 equiv).

    • Seal the flask with a septum, and purge with inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to remove oxygen which can deactivate the catalyst.

    • In a separate small vial, weigh out the Pd₂(dba)₃ catalyst (0.05 equiv) and add it to the reaction flask under a positive flow of inert gas.

    • Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution:

    • Ensure the flask is securely sealed.

    • Place the flask in a preheated oil bath at 100-110 °C.

    • Stir the reaction mixture vigorously. The mixture will typically be a heterogeneous slurry.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots periodically (e.g., every 2-4 hours) to check for the consumption of the starting material. A typical reaction time is 12-24 hours.

  • Workup:

    • Once the reaction is complete (as determined by monitoring), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the inorganic base and palladium residues. Wash the pad with additional ethyl acetate to ensure all product is collected.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue is typically a dark solid or oil.

    • Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is usually effective for eluting the product.

    • Combine the fractions containing the pure product (as identified by TLC) and remove the solvent under reduced pressure to yield the final cyclized product.

Visualization of the Experimental Workflow

Caption: Step-by-step workflow for the cyclization protocol.

Troubleshooting and Field-Proven Insights

  • No Reaction or Low Conversion:

    • Cause: Inactive catalyst, wet solvent/reagents, or insufficient temperature.

    • Solution: Ensure all reagents and solvents are anhydrous. The base (Cs₂CO₃) is particularly hygroscopic and should be oven-dried. Confirm the quality of the palladium catalyst and ligand. Increase the reaction temperature in 5-10 °C increments if necessary.

  • Formation of Side Products:

    • Cause: Hydrolysis of the ester group or intermolecular side reactions.

    • Solution: Strictly anhydrous conditions will minimize ester hydrolysis. Running the reaction at a lower concentration (e.g., 0.05 M) can favor the intramolecular cyclization over intermolecular side reactions.

  • Difficulty in Purification:

    • Cause: Lingering palladium residues or closely-eluting impurities.

    • Solution: A thorough filtration through Celite® is crucial. Sometimes, filtering the diluted reaction mixture through a small plug of silica gel before concentration can help remove baseline impurities.

Conclusion

The palladium-catalyzed intramolecular Buchwald-Hartwig amination offers a robust and efficient method for the cyclization of Ethyl 2-amino-3-bromo-5-chlorobenzoate. This protocol provides a direct route to functionalized 1,4-benzoxazin-2-one derivatives, which can serve as valuable intermediates in drug discovery programs. By understanding the underlying mechanism and paying close attention to experimental parameters, researchers can successfully leverage this powerful transformation to access complex molecular architectures.

References

  • Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature.
  • Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. Thieme.
  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides.
  • Buchwald-Hartwig Amin
  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.

Sources

Advanced Functionalization Strategies for Ethyl 2-amino-3-bromo-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Anthranilate Scaffold

Ethyl 2-amino-3-bromo-5-chlorobenzoate (CAS: 1315366-56-3) represents a "privileged scaffold" in medicinal chemistry, serving as a critical precursor for quinazolinones (anti-malarial, anti-cancer) and anthranilic diamides (ryanodine receptor modulators).[1]

For the synthetic chemist, this molecule presents a unique chemoselective and regioselective challenge .[1] It contains four distinct reactive centers:

  • C1-Ester: Susceptible to nucleophilic acyl substitution (cyclization).[1]

  • C2-Amine: Nucleophilic center; prone to diazotization or acylation.[1]

  • C3-Bromine: Highly reactive electrophile for Pd-catalyzed cross-coupling (sterically crowded).[1]

  • C5-Chlorine: Less reactive electrophile; allows for sequential functionalization.[1]

Critical Mechanistic Insight: Direct Nucleophilic Aromatic Substitution (SNAr) is kinetically disfavored on this scaffold.[1] The electron-donating amino group (-NH₂) at C2 significantly increases electron density in the ring, deactivating it toward nucleophilic attack despite the inductive withdrawal from the halogens.[1] Therefore, "substitution" in this context refers primarily to Transition-Metal Catalyzed Cross-Coupling (pseudo-substitution) and Nucleophilic Acyl Substitution at the ester.[1]

Reactivity Landscape & Decision Tree

The following decision tree illustrates the logical flow for functionalizing this scaffold based on the target moiety.

Reactivity_Landscape Start Ethyl 2-amino-3-bromo- 5-chlorobenzoate Path_A Target: C3 Functionalization (Biaryl/Aryl-Amine) Start->Path_A Halogen Displacement Path_B Target: Heterocycle Formation (Quinazolinone) Start->Path_B Acyl Substitution Path_C Target: C5 Functionalization Start->Path_C Late Stage Method_A1 Suzuki-Miyaura Coupling (Pd-Catalyzed) Path_A->Method_A1 C-C Bond Method_A2 Buchwald-Hartwig (Pd-Catalyzed) Path_A->Method_A2 C-N Bond Method_B1 Cyclocondensation (w/ Formamide/Urea) Path_B->Method_B1 Direct Method_B2 Benzoxazinone Route (Ac2O -> Amine) Path_B->Method_B2 Stepwise Method_C1 Sequential Coupling (Requires C3-Br reaction first) Path_C->Method_C1 Post-C3

Figure 1: Chemoselective functionalization pathways. Note the priority of C3-Br over C5-Cl in metal-catalyzed manifolds.

Application A: Regioselective Suzuki-Miyaura Coupling

Objective: Substitution of the C3-Bromine with an aryl group while preserving the C5-Chlorine.[1]

Mechanistic Rationale: The C-Br bond (Bond Dissociation Energy ~68 kcal/mol) is weaker than the C-Cl bond (~81 kcal/mol).[1] By utilizing a mild Palladium source and controlling temperature, oxidative addition occurs exclusively at C3.[1] The bulky amino group at C2 exerts steric pressure, often requiring phosphine ligands with smaller cone angles or high activity (e.g., S-Phos, X-Phos) to facilitate the reaction.[1]

Protocol 1: C3-Selective Arylation

Reagents:

  • Substrate: Ethyl 2-amino-3-bromo-5-chlorobenzoate (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding acids)[1]

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)[1]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.[1]

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Activation: Add the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting material (Rf ~0.[1]6) should disappear; the mono-coupled product (Rf ~0.[1]5) will appear.

    • Caution: Do not exceed 100°C or prolonged reaction times (>12h), as this may trigger oxidative addition at the C5-Cl position.[1]

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over Na₂SO₄.[1][2]

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Outcome: >85% yield of Ethyl 2-amino-3-phenyl-5-chlorobenzoate.

Application B: Quinazolinone Construction (Acyl Substitution)

Objective: Cyclization involving the C1-Ester and C2-Amine to form the quinazolinone core.[1]

Mechanistic Rationale: This is a classic nucleophilic acyl substitution followed by condensation.[1] The amino group attacks an electrophilic activating agent (like acetic anhydride or orthoformate), followed by cyclization onto the ester.[1]

Protocol 2: One-Pot Synthesis of 4(3H)-Quinazolinones

Reagents:

  • Substrate: Ethyl 2-amino-3-bromo-5-chlorobenzoate (1.0 equiv)[1]

  • Formamide (Excess, acts as solvent and reagent)[1]

  • Catalyst: Ammonium Acetate (0.1 equiv) or p-TsOH (catalytic)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in Formamide (10 volumes).

  • Reaction: Heat the mixture to 140–150°C for 6–8 hours.

    • Chemistry: The amine reacts with formamide to form an intermediate amidine, which then intramolecularly attacks the ester (displacing ethoxide) to close the ring.[1]

  • Precipitation: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water.

  • Isolation: The quinazolinone product typically precipitates as a white/off-white solid.[1] Filter and wash with cold water.[1][3][4]

  • Recrystallization: Purify by recrystallization from Ethanol/DMF.[1]

Data Table: Solvent & Temperature Effects on Cyclization

Solvent/ReagentTemperatureTimeYieldNotes
Formamide 150°C6 h88%Direct formation of unsubstituted quinazolinone.[1]
Acetic Anhydride 120°C2 h92%Forms Benzoxazinone intermediate (requires amine step).[1]
HC(OEt)₃ Reflux4 h75%Milder, but requires acid catalyst.[1]
Application C: Buchwald-Hartwig Amination

Objective: Replacing C3-Br with a secondary amine (C-N bond formation).[1]

Mechanistic Rationale: Unlike SNAr, which requires strong electron-withdrawing groups, this Pd-catalyzed reaction allows the electron-rich amino-benzoate to undergo substitution.[1]

Protocol 3: C3-Amination

Reagents:

  • Substrate: Ethyl 2-amino-3-bromo-5-chlorobenzoate[1]

  • Nucleophile: Morpholine (1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[1]

  • Ligand: BINAP or Xantphos (4 mol%)[1]

  • Base: Cs₂CO₃ (1.4 equiv)[1]

  • Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry the glassware and cool under Argon.

  • Mixing: Add substrate, Pd source, Ligand, and Base to the flask.

  • Solvent Addition: Add Toluene and Morpholine.

  • Heating: Reflux at 100°C for 12 hours.

    • Note: The free NH₂ at C2 may compete as a nucleophile (dimerization).[1] Using a bidentate ligand like BINAP helps favor the cross-coupling over the homocoupling.[1]

  • Filtration: Filter through a Celite pad to remove inorganic salts and Palladium black.[1]

  • Purification: Flash chromatography.

References & Authority
  • Compound Identity: PubChem CID 11779931.[1] 2-Amino-3-bromo-5-chlorobenzoic acid derivatives. Link[1]

  • Quinazolinone Synthesis: Organic Chemistry Portal. "Synthesis of Quinazolines". (Standard protocols for anthranilate cyclization). Link

  • Regioselectivity in Pd-Coupling: BenchChem Application Notes. "Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-3-bromo-5-chlorobenzoic acid". Link

  • General Reactivity: Sigma-Aldrich Product Specification. "Ethyl 2-amino-3-bromo-5-chlorobenzoate".[1] Link

Disclaimer: These protocols involve hazardous chemicals (halogenated aromatics, palladium catalysts).[1] All experiments must be conducted in a fume hood with appropriate PPE.

Sources

Reagents for ester hydrolysis of Ethyl 2-amino-3-bromo-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ester Hydrolysis of Ethyl 2-amino-3-bromo-5-chlorobenzoate

Part 1: Executive Summary & Strategic Analysis

The Challenge: Steric & Electronic Deactivation Hydrolyzing Ethyl 2-amino-3-bromo-5-chlorobenzoate presents a dual challenge not found in simple benzoate esters.

  • Steric Hindrance (The "Ortho Effect"): The bromine atom at the C3 position is physically bulky and located ortho to the ester carbonyl. This creates significant steric strain that inhibits the formation of the tetrahedral intermediate required for nucleophilic acyl substitution.

  • Electronic Deactivation: The 2-amino group is an electron bond donor (resonance), but the 3-bromo and 5-chloro atoms are electron-withdrawing.[] While electron-withdrawing groups usually activate esters to nucleophilic attack, the amino group's resonance donation into the ring can reduce the electrophilicity of the carbonyl carbon, further slowing the reaction.

Reagent Selection Strategy Standard saponification (NaOH/MeOH) often fails or proceeds sluggishly with 3-substituted anthranilates, leading to incomplete conversion or requiring harsh temperatures that degrade the substrate. This guide presents two tiers of protocols:

  • Tier 1 (Standard): Lithium Hydroxide (LiOH) in THF/Water. LiOH is preferred over NaOH/KOH for hindered esters because the lithium cation acts as a Lewis acid, coordinating with the carbonyl oxygen to catalyze the nucleophilic attack.

  • Tier 2 (Advanced): Potassium Trimethylsilanolate (KOTMS). An anhydrous, non-hydrolytic cleavage method. The silanolate anion is a potent nucleophile that attacks the alkyl group (BAL2 mechanism) or acyl group (BAC2), bypassing the high energy barrier of aqueous tetrahedral intermediates in sterically crowded systems.

Part 2: Mechanistic Visualization

The following diagram illustrates the steric blockade caused by the 3-Bromo group and the decision logic for reagent selection.

HydrolysisLogic Substrate Ethyl 2-amino-3-bromo-5-chlorobenzoate Challenge Challenge: 3-Bromo Steric Hindrance Blocks Nucleophilic Attack Substrate->Challenge Decision Select Hydrolysis Strategy Challenge->Decision MethodA Method A: LiOH / THF / H2O (Standard Saponification) Decision->MethodA Primary Trial MethodB Method B: KOTMS / THF (Anhydrous Cleavage) Decision->MethodB If Method A Fails/Slow MechanismA Mechanism: Lewis Acid Catalysis (Li+) Overcomes moderate sterics MethodA->MechanismA MechanismB Mechanism: Nucleophilic Attack by Silanolate Bypasses tetrahedral intermediate issues MethodB->MechanismB Product Target: 2-amino-3-bromo-5-chlorobenzoic acid MechanismA->Product MechanismB->Product

Figure 1: Decision matrix for hydrolyzing sterically hindered halogenated anthranilates.

Part 3: Detailed Experimental Protocols

Protocol A: Lithium Hydroxide Mediated Hydrolysis (Primary Method)

Best for: Initial scale-up, cost-sensitive processes, and moderately hindered substrates.[]

Reagents:

  • Ethyl 2-amino-3-bromo-5-chlorobenzoate (1.0 equiv)[]

  • Lithium Hydroxide Monohydrate (LiOH[]·H₂O) (3.0 - 5.0 equiv)[]

  • Tetrahydrofuran (THF) (Grade: HPLC)[][2]

  • Deionized Water[]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (1.0 equiv) in THF (10 mL per gram of substrate). Ensure complete dissolution.

  • Reagent Preparation: Prepare a separate solution of LiOH·H₂O (4.0 equiv) in water (5 mL per gram of substrate). Note: The THF:Water ratio should be approximately 2:1 to 3:1 to maintain homogeneity.

  • Addition: Add the aqueous LiOH solution dropwise to the THF solution at room temperature.

  • Reaction:

    • Heat the mixture to 60°C (gentle reflux). The 3-bromo steric bulk typically prevents room temperature hydrolysis.[]

    • Monitor by TLC (30% EtOAc/Hexanes) or HPLC every 2 hours. Reaction time is typically 6–12 hours .

    • Checkpoint: If <50% conversion is observed after 6 hours, switch to Protocol B.

  • Workup (Critical for Amino Acids):

    • Cool reaction to room temperature.[3]

    • Concentrate under reduced pressure to remove THF. The residual aqueous layer will contain the lithium carboxylate salt.

    • Acidification: Cool the aqueous residue to 0°C in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: Adjust pH to 3.0 – 4.0 . Caution: Going too acidic (pH < 1) may protonate the amine and redissolve the product as the hydrochloride salt. The goal is the zwitterionic/free acid isoelectric point.

    • Precipitate formation should be observed.[4] Stir at 0°C for 30 minutes.

  • Isolation: Filter the solid, wash with cold water (2x) to remove LiCl, and dry in a vacuum oven at 45°C.

Protocol B: Potassium Trimethylsilanolate (KOTMS) Cleavage (Advanced)

Best for: Highly hindered esters (3-substituted), base-sensitive substrates, or when anhydrous conditions are required.[]

Reagents:

  • Ethyl 2-amino-3-bromo-5-chlorobenzoate (1.0 equiv)[]

  • Potassium Trimethylsilanolate (KOTMS) (1.5 - 2.0 equiv) [CAS: 10519-96-7][]

  • Anhydrous THF or Methyl tert-butyl ether (MTBE)[]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.

  • Solvation: Dissolve the ester (1.0 equiv) in anhydrous THF (10 mL/g).

  • Reagent Addition: Add KOTMS (2.0 equiv) in one portion as a solid. The solution may turn slightly cloudy or change color (often yellow/orange for anthranilates).

  • Reaction:

    • Stir at Room Temperature (25°C) .

    • KOTMS is significantly more nucleophilic than hydroxide in organic media.

    • Monitor by TLC.[2][3][4] Conversion is often complete within 1–4 hours .

  • Quench & Isolation:

    • The product exists as the potassium salt in the THF mixture.

    • Dilute with Ethyl Acetate.[3]

    • Wash with 5% Citric Acid solution or 1M HCl (carefully adjusted) to pH 3–4.

    • Separate the organic layer.[3][5] Extract the aqueous layer once with EtOAc.

    • Combine organics, dry over Na₂SO₄, filter, and concentrate.[5]

    • Purification Note: Recrystallization from Ethanol/Water is recommended if the KOTMS byproducts (hexamethyldisiloxane) persist, though they are volatile and usually removed in vacuo.

Part 4: Data Summary & Comparison

FeatureProtocol A: LiOH / THF / H₂OProtocol B: KOTMS / THF
Mechanism Saponification (Tetrahedral Intermediate)Nucleophilic Displacement (Silanolate)
Steric Tolerance Moderate (Requires Heat)High (Works at RT)
Reaction Time 6 – 12 Hours1 – 4 Hours
Temperature 60°C (Reflux)25°C (Room Temp)
Reagent Cost LowHigh
Water Sensitivity None (Aqueous)High (Anhydrous required)
Primary Risk Incomplete conversion due to 3-Br stericsReagent handling (Hygroscopic)

Part 5: References

  • Laganis, E. D.; Chenard, B. L. "Metal Silanolates: Organic Soluble Equivalents for O-2. Application to the Synthesis of Esters and Amides." Tetrahedron Letters, 1984 , 25(51), 5831-5834. Link[]

  • Lovrić, M.; et al. "Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids."[2] Croatica Chemica Acta, 2007 , 80(1), 109-115.[2] Link

  • Niwayama, S. "Highly Efficient Selective Monohydrolysis of Symmetric Diesters." The Journal of Organic Chemistry, 2000 , 65(18), 5834–5836. Link[]

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley: Hoboken, NJ, 2013 . (Section on Ester Hydrolysis Mechanisms).

  • PubChem Compound Summary. "2-Amino-3-bromo-5-chlorobenzoic acid" (CID 11779931).[] Link[]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-3-bromo-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-EBACB-001 Subject: Yield Optimization & Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The Mechanistic Challenge

Welcome to the technical support hub. You are likely encountering yield issues due to the regiochemical conflict inherent in this synthesis.

The target molecule, Ethyl 2-amino-3-bromo-5-chlorobenzoate , requires introducing a bromine atom at the C3 position. This is chemically challenging because:

  • Steric Hindrance: The C3 position is "sandwiched" between the amino group (-NH2) and the bulky ethyl ester (-COOEt).

  • Electronic Competition: While the amino group strongly activates the ortho (C3) and para (C5) positions, the C5 position is already blocked by Chlorine. This should theoretically direct bromine to C3. However, if the reaction energy is too high, the system prefers N-bromination (kinetic product) or oxidative degradation over the thermodynamically crowded C3-bromination.

This guide provides a self-validating workflow to navigate these competing factors.

Module 1: Reaction Pathway & Failure Points

The following diagram illustrates the critical reaction pathway and where specific impurities originate.

ReactionPathway cluster_conditions Critical Control Parameters SM Starting Material (Ethyl 2-amino-5-chlorobenzoate) Inter Intermediate (N-Bromo Species) SM->Inter Kinetic Phase (Fast) Reagent Brominating Agent (NBS or Br2) Reagent->Inter Product TARGET PRODUCT (C3-Bromo Isomer) Inter->Product Rearrangement (Thermodynamic Control) Impurity1 Impurity A (Oxidative Coupling/Tars) Inter->Impurity1 High Temp / Radical Initiator Impurity2 Impurity B (Hydrolysis: Acid deriv.) Product->Impurity2 Aq. Workup (pH > 10) Temp Temp: 0°C -> RT Solvent Solvent: DMF or MeCN

Caption: Figure 1. Reaction pathway showing the rearrangement of the kinetic N-bromo intermediate to the thermodynamic C3-bromo product. Red paths indicate yield-loss mechanisms.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned dark purple/black, and yield is <40%."

Diagnosis: Oxidative degradation of the amine. Root Cause: You likely used elemental Bromine (


) or high temperatures, generating free radicals that oxidized the aniline nitrogen instead of substituting the ring.

Corrective Action:

  • Switch Reagent: Replace

    
     with N-Bromosuccinimide (NBS) . NBS provides a controlled, low-concentration source of electrophilic bromine (
    
    
    
    ), minimizing oxidation.
  • Temperature Control: Maintain the reaction at 0–5°C during addition. Only allow it to warm to room temperature (RT) after the reagent is fully added.

  • Radical Scavenging: If using DMF, ensure it is fresh. Old DMF can contain amines that promote radical pathways. Perform the reaction in the dark or wrap the flask in foil to prevent light-induced radical formation.

Issue 2: "I see a spot on TLC just above the product that won't separate."

Diagnosis: N-Bromo intermediate or N-Succinimide contamination. Root Cause: Incomplete rearrangement or poor workup. The N-bromo intermediate often co-elutes with the C-bromo product.

Corrective Action:

  • The "Kick" Step: If the N-bromo intermediate persists (check via NMR: missing NH2 protons), heat the reaction to 50°C for 30 minutes at the very end. This thermal energy forces the rearrangement from Nitrogen to Carbon (C3).

  • Wash Protocol: During workup, wash the organic layer vigorously with 10% Sodium Thiosulfate (

    
    )  or Sodium Bisulfite. This reduces any N-Br species back to the amine and quenches unreacted bromine.
    
Issue 3: "The product is oiling out instead of crystallizing."

Diagnosis: Impurity occlusion (likely Succinimide). Root Cause: NBS generates succinimide as a byproduct, which is soluble in organic solvents but slightly soluble in water.

Corrective Action:

  • Solvent Swap: Do not just evaporate the reaction solvent. Pour the reaction mixture (DMF/MeCN) slowly into ice-cold water (ratio 1:10). The hydrophobic product should precipitate as a solid, while succinimide remains in the aqueous phase.

  • Recrystallization: If an oil forms, decant the water, dissolve the oil in minimal hot Ethanol (EtOH), and let it cool slowly. Seed with a pure crystal if available.

Module 3: Comparative Reagent Data

Why do we recommend NBS over


? See the data below.
ParameterElemental Bromine (

)
N-Bromosuccinimide (NBS)
Active Species

(High conc.)

(Low conc., sustained release)
Regioselectivity Poor (High over-bromination risk)Excellent (High Ortho-selectivity)
Side Reactions Oxidative tars (Black color)Minimal (Pale orange/yellow)
Atom Economy 50% (HBr waste)~45% (Succinimide waste - easier to remove)
Typical Yield 45 - 60%85 - 92%

Module 4: Validated Experimental Protocol

Objective: Synthesis of Ethyl 2-amino-3-bromo-5-chlorobenzoate (10g Scale). Target Yield: >85% Purity: >98% (HPLC)

Materials:
  • Ethyl 2-amino-5-chlorobenzoate (SM): 10.0 g (50.1 mmol)

  • N-Bromosuccinimide (NBS): 9.8 g (55.1 mmol, 1.1 eq)

  • N,N-Dimethylformamide (DMF): 50 mL (Anhydrous preferred)

  • Ammonium Acetate (

    
    ): 0.38 g (10 mol%) - Catalyst
    
Step-by-Step Workflow:
  • Dissolution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of SM in 50 mL of DMF .

    • Add 0.38 g of Ammonium Acetate . (This acts as a proton shuttle, facilitating the rearrangement of the N-bromo intermediate to the C3 position).

  • Controlled Addition (Critical Step):

    • Cool the solution to 0–5°C using an ice bath.

    • Add NBS (9.8 g) portion-wise over 20 minutes. Do not dump it in all at once.

    • Observation: The solution will turn orange/red.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .

    • Stir for 2–4 hours .

    • TLC Check: (Eluent: 10% Ethyl Acetate in Hexane). Look for the disappearance of the SM spot (

      
      ) and appearance of the Product (
      
      
      
      ).
  • Quench & Isolation:

    • Prepare a beaker with 300 mL of Ice Water containing 2.0 g of Sodium Bisulfite .

    • Slowly pour the DMF reaction mixture into the stirring ice water.

    • A white to off-white precipitate should form immediately. Stir for 30 minutes to ensure all succinimide dissolves in the water.

  • Filtration & Drying:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with 3 x 50 mL of Water (to remove residual DMF).

    • Dry in a vacuum oven at 45°C for 6 hours.

Analytical Check:
  • 1H NMR (DMSO-d6): Look for the disappearance of the C3-proton (ortho to amine). The aromatic region should show two singlets (or meta-coupled doublets) representing the protons at C4 and C6.

References

  • Regioselective Bromination Mechanism

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source: MDPI, Molecules 2014.
    • Relevance: Validates the use of NBS and temperature control for ortho-selectivity in activated arom
  • NBS Protocols in Anthranilate Synthesis

    • Title: Methyl 2-amino-5-chlorobenzoate (Crystal Structure & Synthesis Context).
    • Source: PMC (PubMed Central).
    • Relevance: Describes the standard NBS/DMF method for 2-amino-5-chlorobenzoate derivatives, confirming the isolation via ice-water precipit
  • Impurity Profile & Handling

    • Title: 2-Amino-5-bromo-3-chloro-benzoic acid methyl ester (Impurity Standards).[1]

    • Source: Veeprho Standards.[1]

    • Relevance: Identifies common impurities (regioisomers)
  • General NBS Reactivity

    • Title: N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry.[2][3][4]

    • Source: Master Organic Chemistry.
    • Relevance: Provides foundational mechanisms for free-radical vs.

Sources

Technical Support Center: Advanced Strategies for Sterically Hindered 3-Bromoanthranilates

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic challenges involving 3-bromoanthranilates. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties in achieving efficient chemical transformations at the sterically congested C-3 position of the anthranilate scaffold. We will explore the underlying principles of this steric hindrance and provide a comprehensive set of troubleshooting strategies, detailed protocols, and frequently asked questions to empower you to overcome these synthetic hurdles.

Understanding the Core Challenge: The "Ortho Effect" in Action

The primary difficulty in functionalizing the 3-bromo position of an anthranilate stems from significant steric hindrance imposed by the adjacent amino group at the C-2 position. This phenomenon, often referred to as the "ortho effect," creates a crowded environment around the bromine atom, impeding the approach of bulky reagents and catalysts.[1][2]

This steric clash has several critical consequences for reaction dynamics:

  • Inhibited Catalyst Approach: In transition-metal-catalyzed cross-coupling reactions, the bulky catalyst-ligand complex struggles to access the C-Br bond to initiate the catalytic cycle via oxidative addition.[3]

  • Reduced Basicity and Nucleophilicity: The proximity of the ortho-bromo substituent can sterically inhibit the protonation or reaction of the amino group, a phenomenon known as the Steric Inhibition of Protonation (SIP) effect.[1][4] This can alter the electronic properties and reactivity of the entire molecule.

  • Slower Reaction Kinetics: The high activation energy required to overcome the steric barrier often leads to sluggish or incomplete reactions under standard conditions.[5]

Visualizing the Steric Challenge

The following diagram illustrates the steric congestion around the 3-bromo position, which is the central challenge addressed in this guide.

Caption: Steric clash between the ortho-amino group and an incoming catalyst.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries encountered during experimental planning and execution.

Q1: My Suzuki-Miyaura coupling with a 3-bromoanthranilate is failing. What is the most likely cause? A1: The most common failure point is an inadequate catalyst/ligand system. Standard catalysts like Pd(PPh₃)₄ often fail due to the steric hindrance. You need a system specifically designed for challenging couplings, which typically involves a bulky, electron-rich phosphine ligand.[6][7] Also, verify your base selection, as stronger bases are often required.[8]

Q2: Why is the choice of phosphine ligand so critical for this substrate? A2: The ligand plays a dominant role in the catalytic cycle.[9] For sterically hindered substrates, bulky, electron-rich ligands (like the Buchwald biaryl phosphines) are essential. Their size promotes the formation of a highly reactive, monoligated Pd(0) species, which is better able to undergo oxidative addition at the crowded C-Br bond.[10] Their electron-donating nature also increases the electron density on the palladium center, further facilitating this crucial step.[10]

Q3: Can I perform a Buchwald-Hartwig amination at the 3-bromo position? A3: Yes, but it is a challenging C-N bond formation. Success is highly dependent on using a state-of-the-art catalyst system. Modern carbazolyl-derived or other specialized P,N-ligands have been developed to facilitate the amination of sterically hindered aryl chlorides and bromides with excellent yields.[11] Standard conditions are unlikely to be effective.

Q4: Does the ester group (-CO₂R) interfere with the reaction? A4: The ester group is generally well-tolerated in cross-coupling reactions. However, under harsh basic conditions (e.g., strong alkoxides at high temperatures), hydrolysis of the ester can become a competing side reaction. If you observe ester cleavage, consider using a milder base like potassium phosphate (K₃PO₄) or running the reaction at a lower temperature.[12]

Q5: Is an inert atmosphere absolutely necessary? A5: Yes, it is critical. Oxygen can poison the palladium catalyst by oxidizing the active Pd(0) species to inactive Pd(II) oxides. It can also promote the unwanted homocoupling of your boronic acid partner in Suzuki reactions.[8] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.[12]

Troubleshooting Guide: From Low Yields to Success

When experiments deliver suboptimal results, a systematic approach to troubleshooting is essential. This guide addresses common problems and provides a logical progression of solutions.

Troubleshooting Flowchart

TroubleshootingFlowchart start Reaction Issue: Low or No Conversion q1 Is your ligand suitable for sterically hindered substrates? (e.g., XPhos, SPhos, RuPhos) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is your Palladium source a pre-catalyst? (e.g., G3/G4 Precatalysts) a1_yes->q2 sol1 Action: Switch to a bulky, electron-rich biarylphosphine ligand. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Have you screened different bases? (e.g., K₃PO₄, Cs₂CO₃ vs. Na₂CO₃) a2_yes->q3 sol2 Action: Use a modern pre-catalyst for reliable Pd(0) generation. Avoid Pd(OAc)₂. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the reaction temperature optimized? a3_yes->q4 sol3 Action: Test stronger, non-coordinating bases. Ensure base is finely ground and dry. a3_no->sol3 sol3->q4 sol4 Action: Incrementally increase temperature. If decomposition occurs, try a more active catalyst at a lower temperature. q4->sol4 end_node Problem Resolved / Further Consultation sol4->end_node

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

Data-Driven Optimization Choices

The selection of ligands and bases is not arbitrary. The following tables summarize common choices for overcoming steric hindrance.

Table 1: Ligand Selection for Hindered Couplings
LigandTypeKey FeaturesRecommended For
XPhos Biaryl MonophosphineVery bulky and electron-rich.General-purpose for hindered Suzuki and Buchwald-Hartwig reactions.[13]
SPhos Biaryl MonophosphineSimilar to XPhos, offers a different steric and electronic profile.Excellent for hindered aryl halides and substrates prone to decomposition.[13]
RuPhos Biaryl MonophosphineContains a di-cyclohexylphosphine moiety, highly effective.Particularly strong for Buchwald-Hartwig amination of secondary amines.[14]
cataCXium® A Di-adamantylalkylphosphineExtremely bulky alkylphosphine ligand.Effective for Suzuki couplings on challenging unprotected anilines.[15]
Table 2: Troubleshooting Common Issues
SymptomPossible Cause(s)Suggested Solutions
Low Conversion 1. Ineffective ligand/catalyst. 2. Base too weak. 3. Reaction temperature too low.1. Switch to a ligand from Table 1 and a G3/G4 precatalyst.[15][16] 2. Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃).[8] 3. Increase temperature in 10-20°C increments.
Product Decomposition 1. Reaction temperature too high. 2. Base too harsh, causing side reactions (e.g., ester hydrolysis).1. Use a more active catalyst system that operates at a lower temperature. 2. Switch to a milder base like K₃PO₄.[12]
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. High concentration of boronic acid.1. Ensure a rigorously inert atmosphere and use degassed solvents.[8] 2. Consider slow addition of the boronic acid or use a boronate ester for stability.[8]
No Reaction 1. Catalyst poisoning (impure reagents/solvents). 2. Incorrect reaction setup (e.g., no inert atmosphere).1. Purify all starting materials and use anhydrous, degassed solvents.[16] 2. Review setup protocol; ensure proper Schlenk or glovebox technique.

Detailed Experimental Protocols

The following protocols provide a robust starting point for your experiments. Remember that optimization for each specific substrate is often necessary.

Protocol 1: Suzuki-Miyaura Coupling of a 3-Bromoanthranilate

This protocol is adapted for a sterically hindered substrate, emphasizing the use of a modern catalyst system.

Materials:

  • Methyl 2-amino-3-bromobenzoate (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • XPhos Pd G3 (Palladium Precatalyst, 0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 5:1 v/v), degassed

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 2-amino-3-bromobenzoate, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed 5:1 dioxane/water solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a 3-Bromoanthranilate

This protocol employs a specialized ligand system suitable for challenging C-N bond formations.

Materials:

  • Methyl 2-amino-3-bromobenzoate (1.0 equiv)

  • Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (Palladium Source, 0.01 equiv, 1 mol% Pd)

  • RuPhos (Ligand, 0.03 equiv, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • Vessel Preparation: In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk tube equipped with a stir bar. If a glovebox is unavailable, add the reagents quickly under a positive flow of argon.

  • Inert Atmosphere: Seal the tube and remove it from the glovebox (if used).

  • Reagent Addition: Add the methyl 2-amino-3-bromobenzoate, followed by the anhydrous, degassed toluene and the secondary amine via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Visualizing the Catalytic Cycle

Understanding the steps in a cross-coupling reaction helps in diagnosing issues. The oxidative addition step is often the rate-limiting and most challenging part for hindered substrates.

CatalyticCycle Pd0 Active Pd(0)L Catalyst OA_Complex Oxidative Addition Complex (Aryl-Pd(II)-X)L Pd0->OA_Complex Oxidative Addition (Rate-limiting for hindered Ar-X) TM_Complex Transmetalation Complex (Aryl-Pd(II)-R)L OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) TM_Complex->Product Reductive Elimination TM_Complex->Product Product Formation Product_Complex Product Complex ArylHalide Ar-X (3-Bromoanthranilate) ArylHalide->OA_Complex Organometallic R-M (Boronic Acid) Organometallic->TM_Complex Base Base Base->TM_Complex

Caption: A simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

References

  • CG's Chemistry Solutions. (2021, January 7). Why Ortho Effect Will Make You Question Acidic Character?[Link]

  • Wikipedia. (n.d.). Ortho effect. [Link]

  • A to Z Chemistry. (2020, October 10). Ortho effect. [Link]

  • Chemistry Stack Exchange. (2014, January 6). Ortho-effect in substituted aromatic acids and bases. [Link]

  • Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline?[Link]

  • Arkat USA. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. [Link]

  • Organic Letters. (2010, August 19). Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides: Synthesis of Tetra-Substituted Olefins Related to iso-Combretastatin A4. [Link]

  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • Books. (n.d.).
  • ResearchGate. (2025, November 5). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]

  • Li, X. (n.d.).
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive?[Link]

Sources

Technical Support Center: Ethyl 2-amino-3-bromo-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and troubleshooting of Ethyl 2-amino-3-bromo-5-chlorobenzoate (CAS: 1315366-56-3), a critical intermediate often utilized in the synthesis of ryanodine receptor modulators like Chlorantraniliprole.

Status: Operational Subject: Purification & Troubleshooting Guide Lead Scientist: Dr. A. Vance, Senior Application Scientist

Triage: Rapid Troubleshooting (FAQs)

Q: My product is a dark red/brown solid instead of off-white. Is it ruined? A: Likely not. This coloration is typical of aniline derivatives undergoing mild surface oxidation or containing residual elemental bromine.

  • Immediate Fix: Dissolve the crude solid in Ethyl Acetate and wash with 10% Sodium Thiosulfate (

    
    ) solution. This reduces residual bromine (red) to bromide (colorless). If color persists, it is likely azo-oligomers; treat with activated charcoal (carbon) during recrystallization.
    

Q: I cannot separate the product from the starting material (Ethyl 2-amino-5-chlorobenzoate). A: This is the most common challenge. The starting material lacks the bromine atom at the 3-position but shares similar polarity.

  • The Fix: Do not rely solely on silica chromatography, as

    
     is often 
    
    
    
    .
  • Protocol: Use Fractional Recrystallization in Ethanol/Water. The brominated product is significantly less soluble in cold ethanol than the non-brominated starting material due to the heavy atom effect and molecular weight difference (

    
     vs 
    
    
    
    g/mol ).

Q: The melting point is broad (


C range is expected). 
A:  A broad melting point indicates >5% impurity, likely the hydrolyzed acid (2-amino-3-bromo-5-chlorobenzoic acid) or trapped solvent.
  • Test: Run a TLC. If a streak appears at the baseline, you have the acid.[1]

  • Fix: Wash the organic layer with saturated Sodium Bicarbonate (

    
    ) to remove the acid impurity, then recrystallize the ester.
    

Deep Dive: Purification Protocols

Method A: Recrystallization (Recommended)

Best for: Removing unreacted starting material and trace inorganic salts.

The Solvent System: Ethanol (95%) and Water. Rationale: Anthranilate esters exhibit a steep solubility curve in alcohols. Water acts as an anti-solvent to force the hydrophobic brominated product out of solution while keeping the more polar impurities (succinimide, salts) dissolved.

Protocol:

  • Dissolution: Place 10g of crude solid in a flask. Add 40 mL of Ethanol. Heat to reflux (

    
    C) until dissolved.
    
    • Note: If solids remain, hot filter immediately (remove inorganic salts).

  • Nucleation: Remove from heat. While still hot (

    
    C), add warm water dropwise until a faint turbidity (cloudiness) persists.
    
  • Re-solubilization: Add 1-2 mL of Ethanol to clear the solution.

  • Crystallization: Allow to cool to room temperature slowly (undisturbed) for 2 hours. Then, move to an ice bath (

    
    C) for 1 hour.
    
  • Harvest: Filter under vacuum. Wash the cake with cold 50% EtOH/Water.

Method B: Flash Column Chromatography

Best for: Removing oxidation byproducts (tar) or when starting material is <10%.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes : Ethyl Acetate (Gradient).

Gradient (% EtOAc in Hexane)Component Eluted

(Approx)
0 - 5% Non-polar impurities> 0.8
5 - 10% Product (Target) 0.4 - 0.5
15 - 20% Starting Material0.3 - 0.4
50% + Hydrolyzed Acid / Tars< 0.1

Process Logic & Decision Tree

The following diagram illustrates the decision-making process for purifying the crude reaction mixture following bromination.

PurificationLogic Start Crude Reaction Mixture (Post-Workup) CheckTLC Analyze Purity (TLC / HPLC) Start->CheckTLC Decision1 Is Starting Material Present (>5%)? CheckTLC->Decision1 Recryst Method A: Recrystallization (EtOH/H2O) Decision1->Recryst Yes (Separation by Solubility) Column Method B: Flash Chromatography (Hex/EtOAc) Decision1->Column Complex Mixture (Multiple Spots) ColorCheck Is Product Colored (Red/Brown)? Decision1->ColorCheck No (High Purity) Recryst->ColorCheck Final Pure Ethyl 2-amino-3-bromo- 5-chlorobenzoate Column->Final CarbonTreat Activated Carbon Treatment ColorCheck->CarbonTreat Yes (Organic Impurity) ThioWash Thiosulfate Wash (Remove Br2) ColorCheck->ThioWash Yes (Bromine) ColorCheck->Final No (Off-White Solid) CarbonTreat->Final ThioWash->Final

Figure 1: Purification workflow decision tree based on impurity profile.

Analytical Validation (Self-Check)

Before proceeding to the next synthetic step, validate your purity using these metrics.

ParameterSpecificationMethodTroubleshooting
Appearance Off-white to pale beige crystalline solidVisualIf brown: Recrystallize with charcoal.
Melting Point 86 - 89°C (Typical for ethyl ester)CapillaryIf <80°C: Dry solvent residue or re-column.
1H NMR Two aromatic doublets (d, J~2.5 Hz). Ethyl group signals present.400 MHz DMSO-d6Check integration of ethyl signals (4.3 ppm, 1.3 ppm). Loss of ethyl = Hydrolysis.
TLC Purity Single spotSilica (10% EtOAc/Hex)If double spot: Starting material is likely co-eluting.

Key NMR Diagnostic: Look for the aromatic protons. In the starting material (5-chloro), you have a specific coupling pattern (ortho/meta). In the product (3-bromo-5-chloro), the 3-position is blocked. You should see two doublets with meta coupling (


) corresponding to the protons at positions 4 and 6.

References

  • Lahm, G. P., et al. (2005). "Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters.

  • DuPont (Now FMC). (2003). "Insecticidal Anthranilamides." World Intellectual Property Organization (Patent WO2003015518).

  • Sigma-Aldrich. "Ethyl 2-amino-3-bromo-5-chlorobenzoate Product Specification." (Note: Representative link for specification verification).

  • Moynihan, H. A., & Horgan, D. E. (2017).[2] "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development. [2]

Sources

Technical Support Center: Preventing Side Reactions in 3-Bromo-5-Chlorobenzoate Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the intramolecular cyclization of 3-bromo-5-chlorobenzoate derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to mitigate side reactions and optimize your synthetic outcomes. Our approach is rooted in a deep understanding of reaction mechanisms and extensive hands-on experience.

I. Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to resolving specific problems you may encounter during the cyclization of 3-bromo-5-chlorobenzoate. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable protocols.

Issue 1: Significant Formation of Homocoupling Byproducts

Question: My reaction is producing a significant amount of biaryl byproduct, resulting from the homocoupling of the 3-bromo-5-chlorobenzoate starting material. How can I suppress this side reaction and favor the desired intramolecular cyclization?

Answer: Homocoupling is a prevalent side reaction in palladium-catalyzed cross-coupling reactions, where two molecules of the aryl halide couple to form a symmetrical biaryl compound.[1][2] This occurs when the oxidative addition of the aryl halide to the palladium(0) catalyst is followed by a competing reaction pathway that leads to the undesired dimer. Several factors can promote homocoupling, including the presence of oxygen, the choice of catalyst and ligands, and the reaction conditions.[3][4]

Underlying Causes and Preventative Measures:

  • Oxygen Contamination: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of organometallic intermediates.[2][3]

    • Solution: Rigorous deoxygenation of solvents and reagents is critical. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.[2] Maintaining a positive pressure of an inert gas throughout the reaction is also essential.

  • Catalyst and Ligand Selection: The nature of the palladium source and the coordinating ligand significantly influences the relative rates of the desired cyclization and the undesired homocoupling.

    • Solution:

      • Palladium Source: Utilizing a Pd(0) source directly, such as Pd(PPh₃)₄, or a pre-catalyst that rapidly generates the active Pd(0) species can minimize the presence of Pd(II) that might induce homocoupling.[3]

      • Ligands: Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups (e.g., SPhos, XPhos), can stabilize the palladium center and promote the desired intramolecular reductive elimination over intermolecular homocoupling.[1] The use of bidentate phosphine ligands can also decrease the likelihood of a second oxidative insertion that can lead to homocoupling.[5]

  • Reaction Conditions: Suboptimal temperature, base, or solvent can favor the homocoupling pathway.

    • Solution:

      • Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate for the intramolecular cyclization.[3]

      • Base: Employing a weaker base, such as K₂CO₃ or Cs₂CO₃, can sometimes be beneficial as strong bases may accelerate side reactions.[3][6]

      • Solvent: Aprotic, non-polar solvents like toluene or dioxane are generally well-suited for these types of couplings.[3][7]

Experimental Protocol for Minimizing Homocoupling:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 3-bromo-5-chlorobenzoate substrate, the chosen palladium pre-catalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., SPhos).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent (e.g., toluene) and the base (e.g., K₂CO₃).

  • Degas the reaction mixture again by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction to the optimized temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Issue 2: Prevalent Dehalogenation of the Starting Material

Question: I am observing a significant amount of the dehalogenated product (the benzoate with a hydrogen replacing the bromine) in my reaction mixture, which is lowering the yield of the cyclized product. What is causing this, and how can I prevent it?

Answer: Dehalogenation is a common side reaction where the aryl halide is reduced, and the halogen is replaced by a hydrogen atom.[8] This process is often mediated by palladium-hydride (Pd-H) species that can form from various sources within the reaction mixture.[8][9]

Mechanistic Insights and Mitigation Strategies:

  • Formation of Palladium-Hydride Species: Pd-H species can be generated from the reaction of the palladium complex with bases (especially those with β-hydrogens), solvents (like alcohols), or residual water.[8][9] These Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated arene.[8]

    • Solution:

      • Choice of Base: Avoid bases that can readily act as hydride donors. Bases like K₃PO₄ or Cs₂CO₃ are often preferred over alkoxides in sensitive systems.[8]

      • Solvent Selection: Use anhydrous, aprotic solvents to minimize the presence of proton sources. If a protic solvent is necessary, its concentration should be carefully optimized.[10]

      • Additives: In some cases, the addition of a mild reducing agent can help maintain the catalyst in the active Pd(0) state and suppress pathways leading to Pd-H formation.[4]

  • Ligand Effects: The choice of ligand can influence the rate of the desired C-C bond formation versus the undesired dehalogenation.

    • Solution: Sterically hindered and electron-rich phosphine ligands can accelerate the reductive elimination step of the desired cyclization, making it more competitive with the dehalogenation pathway.[11]

Optimized Conditions to Suppress Dehalogenation:

ParameterRecommendationRationale
Catalyst Use a pre-catalyst that readily forms active Pd(0).Minimizes side reactions involving Pd(II) species.
Ligand Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).Promotes reductive elimination of the desired product.[11]
Base Use a non-hydride donating base (e.g., K₃PO₄, Cs₂CO₃).Reduces the formation of Pd-H species.[8]
Solvent Use anhydrous, aprotic solvents (e.g., toluene, dioxane).Minimizes proton sources that can lead to dehalogenation.[10]
Atmosphere Maintain a strictly inert atmosphere (argon or nitrogen).Prevents oxygen-mediated side reactions.
Issue 3: Formation of an Unexpected Isomer or Rearranged Product

Question: My cyclization is yielding an unexpected product that appears to be an isomer of the desired cyclic compound. What could be causing this rearrangement, and how can I control the regioselectivity?

Answer: The formation of unexpected isomers can arise from several factors, including isomerization of the starting material or intermediates, or alternative cyclization pathways becoming kinetically or thermodynamically favorable under the reaction conditions.

Controlling Reaction Pathways:

  • Reaction Temperature and Time: Higher temperatures can sometimes provide the activation energy needed to access alternative, higher-energy transition states, leading to different products.

    • Solution: Carefully control the reaction temperature and monitor the reaction progress over time to isolate the desired product before it can rearrange or be consumed in subsequent reactions.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states, thereby affecting the regioselectivity of the cyclization.[7][12]

    • Solution: Screen a variety of solvents with different polarities (e.g., toluene, THF, DMF) to determine the optimal medium for the desired transformation.

  • Ligand-Directed Regioselectivity: The steric and electronic properties of the ligand can play a crucial role in directing the regioselectivity of the cyclization by influencing the geometry of the transition state.[13]

    • Solution: Experiment with a range of ligands, from simple phosphines to more complex biaryl phosphine ligands, to find one that favors the desired cyclization pathway.

Workflow for Investigating Isomer Formation:

G A Unexpected Isomer Observed B Analyze Reaction Parameters A->B C Vary Temperature B->C D Screen Solvents B->D E Screen Ligands B->E F Identify Optimal Conditions C->F D->F E->F G Isolate Desired Product F->G

Caption: Troubleshooting workflow for isomer formation.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the cyclization of 3-bromo-5-chlorobenzoate.

Q1: What are the primary types of cyclization reactions applicable to 3-bromo-5-chlorobenzoate?

A1: The most common and effective methods for the intramolecular cyclization of 3-bromo-5-chlorobenzoate and its derivatives involve transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as variants of the Heck, Suzuki, and Buchwald-Hartwig amination reactions, are particularly prevalent for forming new carbon-carbon or carbon-heteroatom bonds.[14][15][16] Copper-catalyzed Ullmann-type couplings can also be employed, though they often require harsher conditions.[17][18]

Q2: How do the electronic properties of the substituents on the benzoate ring affect the cyclization?

A2: The electronic properties of substituents on the aromatic ring can significantly influence the rate and success of the cyclization. The bromine and chlorine atoms are electron-withdrawing, which can make the aryl halide more susceptible to oxidative addition to the palladium catalyst. However, the overall electronic nature of the substrate can impact the nucleophilicity of the reacting partner in the intramolecular cyclization.

Q3: Can computational chemistry be used to predict and prevent side reactions?

A3: Yes, computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to investigate reaction mechanisms and predict the likelihood of different reaction pathways, including side reactions. By calculating the energy barriers for the desired cyclization versus potential side reactions like homocoupling or dehalogenation, researchers can gain insights into which conditions are likely to favor the desired product.[19]

Q4: Are there any "green chemistry" considerations for this type of reaction?

A4: Yes, several green chemistry principles can be applied. These include:

  • Catalyst Choice: Using highly efficient catalysts at low loadings to minimize metal waste. Heterogeneous catalysts, such as palladium on carbon (Pd/C), can also be considered for easier separation and recycling.[20]

  • Solvent Selection: Opting for greener solvents with lower toxicity and environmental impact.

  • Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.

Visualizing the Catalytic Cycle and Potential Side Reactions:

G cluster_0 Desired Cyclization Pathway cluster_1 Side Reaction Pathways A Pd(0)L_n B Oxidative Addition A->B Ar-X C Intramolecular Coordination B->C F Homocoupling B->F Ar-Pd-X + Ar-M G Dehalogenation B->G + H-source D Reductive Elimination C->D D->A E Cyclized Product D->E

Caption: Catalytic cycle and competing side reactions.

References

  • Benchchem. (n.d.). Minimizing homocoupling in cross-coupling reactions of 4-(4-Iodophenyl)-1-butanol.
  • Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • (n.d.). Cross-Coupling Reactions Guide.
  • ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids?
  • ResearchGate. (2026, February 19). Palladium-Catalyzed Directed C(sp3)-H Activation/Lactonization Cascade of 2-Acyl N-Heteroarenes with 2-Halobenzoic Acids: A Route to Substituted Isocoumarins.
  • PMC. (n.d.). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones.
  • Vedantu. (n.d.). Ullmann Reaction: Mechanism, Examples & Exam Tips.
  • ACS Publications. (2007, April 18). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Frontiers. (2022, September 28). How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wipf Group. (2009, February 15). Cross‐Coupling Reac1ons of Aroma1c and Heteroaroma1c Silanolates with Aroma1c and Heteroaroma1c Halides.
  • ACS Publications. (2026, February 17). Palladium-Catalyzed Directed C(sp 3 )–H Activation/Lactonization Cascade of 2-Acyl N-Heteroarenes with 2-Halobenzoic Acids: A Route to Substituted Isocoumarins.
  • Wikipedia. (n.d.). Ullmann reaction.
  • MDPI. (2024, April 13). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.
  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • (2001, August 6). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Brandeis University. (n.d.). Solvent effects on manganese(III)-based oxidative free-radical cyclizations: ethanol and acetic acid.
  • ACS Publications. (n.d.). Solvent effects in the base-catalyzed cyclization of 5-chloro-2-pentanone.
  • PubMed. (2013, September 14). Ligand and substrate effects during Pd-catalyzed cyclizations of alkyne-tethered cyclohexadienones.
  • MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions.
  • Benchchem. (n.d.). Preventing dehalogenation side reactions in 5-Bromo-2-chlorobenzo[d]thiazole couplings.

Sources

Technical Support Center: Optimizing Reactions for Sterically Hindered Anthranilate Esters

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of sterically hindered anthranilate esters. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges when working with sterically demanding substrates. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Fischer esterification failing or giving low yields for my substituted anthranilate?

The Fischer-Speier esterification is a classic, acid-catalyzed reaction that is fundamentally a reversible process.[1] Its success hinges on pushing the equilibrium towards the product ester. Steric hindrance dramatically slows the forward reaction rate. Bulky substituents on either the anthranilic acid (e.g., at the 3 or 6 positions) or the alcohol (e.g., secondary or tertiary alcohols) create a crowded environment around the reactive centers. This physically impedes the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the acid.

Furthermore, the presence of the amino group on the anthranilate ring complicates matters. It acts as a base, and at least one full equivalent of the acid catalyst is consumed just to protonate this amine, forming an ammonium salt, before any catalytic activity towards esterification can begin.[2][3]

Q2: What is the mechanistic role of a coupling agent like DCC or TBTU, and why is it more effective than a strong acid for these reactions?

Coupling agents, often used in peptide synthesis, offer a powerful alternative to direct acid catalysis for hindered systems.[4] Instead of just protonating the carbonyl oxygen to make the carboxylic acid a better electrophile (as in Fischer esterification), a coupling agent like Dicyclohexylcarbodiimide (DCC) transforms the carboxylic acid's hydroxyl group into a good leaving group.

This occurs via the formation of a highly reactive O-acylisourea intermediate. This intermediate is much more susceptible to nucleophilic attack by even a sterically hindered alcohol. In the widely used Steglich esterification, a catalyst like 4-(Dimethylamino)pyridine (DMAP) is added. DMAP is a "super-nucleophile" that reacts with the O-acylisourea intermediate to form an even more reactive acylated pyridinium species, dramatically accelerating the reaction rate under mild, often neutral pH conditions.[5] This avoids the harsh, high-temperature conditions of acid catalysis that can lead to decomposition.[6]

Q3: How do I choose between different modern esterification methods for my specific substrate?

The choice depends on the nature and severity of the steric hindrance, as well as the substrate's sensitivity to acid or heat.

MethodBest ForKey AdvantagesConsiderations
Fischer Esterification Primary or simple secondary alcohols; non-hindered acids.Inexpensive reagents (H2SO4, HCl); scalable.[1]Ineffective for hindered substrates; requires high temperatures and water removal; potential for side reactions.[5][6]
Steglich Esterification Sterically hindered acids and/or alcohols; acid-sensitive substrates.Mild conditions (often room temp); neutral pH; high yields for challenging substrates.[5]Stoichiometric byproduct (DCU) can be difficult to remove; reagents are more expensive.
Yamaguchi Esterification Highly congested substrates, particularly for macrolactone formation.Excellent for creating highly hindered esters.[7]Requires formation of a mixed anhydride using a specialized, hindered reagent.
Transesterification When a simple ester (e.g., methyl ester) is already available and a higher-boiling alcohol needs to be introduced.Can be driven by distilling off the lower-boiling alcohol; often uses simple catalysts like K2CO3.[2][8]Limited by the boiling points of the respective alcohols.
Acid Chloride Formation When all other methods fail due to extreme steric hindrance.The acid chloride is a highly reactive electrophile.[1]The reagents to form the acid chloride (e.g., oxalyl chloride, SOCl2) are harsh and incompatible with many functional groups.[9]
Q4: My product is always a dark red or brown color, but the NMR looks clean. What's happening?

This is a very common issue when working with aniline derivatives like anthranilates. Aniline compounds are susceptible to photo-oxidation, which can form highly colored azo derivatives (Ar-N=N-Ar).[10] Even trace amounts of these oxidized byproducts (often below the NMR detection limit) can impart a strong color to your sample. This is exacerbated by heat and exposure to air and light during the reaction or workup. Additionally, using strong acids like sulfuric acid at high temperatures can cause charring.[10]

Solution:

  • Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Minimize exposure to light by wrapping the flask in aluminum foil.

  • Purify the product via vacuum distillation or column chromatography. A small plug of silica or a charcoal treatment can sometimes remove colored impurities.[10]

Troubleshooting Guide: Slow or Incomplete Reactions

This section provides a systematic approach to diagnosing and solving the most common issues encountered during the synthesis of sterically hindered anthranilate esters.

Issue 1: Reaction has stalled; TLC/GC analysis shows significant starting material remaining after extended time.

This is the most frequent problem, directly caused by steric hindrance. Your primary goal is to increase the reactivity of the system or shift the reaction equilibrium.

Workflow for Troubleshooting a Stalled Reaction

G Start Reaction Stalled Check_Method Current Method? Start->Check_Method Fischer Acid-Catalyzed (Fischer) Check_Method->Fischer Fischer Coupling Coupling Agent (Steglich) Check_Method->Coupling Coupling Water_Removal Is water being actively removed? (e.g., Dean-Stark) Fischer->Water_Removal DMAP_Check Is catalytic DMAP present? Coupling->DMAP_Check Add_DS Implement Dean-Stark trap with azeotropic solvent (Toluene). Water_Removal->Add_DS No Increase_Temp Increase Reaction Temperature (Caution: monitor for decomposition). Water_Removal->Increase_Temp Yes Switch_Catalyst Consider stronger catalyst or alternative method. Increase_Temp->Switch_Catalyst Add_DMAP Add 0.1-0.2 eq. DMAP. DMAP_Check->Add_DMAP No Solvent_Check Is the solvent appropriate? (DCM, THF, DMF) DMAP_Check->Solvent_Check Yes Switch_Solvent Try a more polar aprotic solvent. Solvent_Check->Switch_Solvent No Switch_Agent Switch to a more powerful coupling agent (e.g., from DCC to TBTU/COMU). Solvent_Check->Switch_Agent Yes

Caption: A decision-making workflow for troubleshooting stalled esterification reactions.

Issue 2: Low isolated yield despite apparent consumption of starting material.

This often points to issues during the workup and purification phase, or the formation of water-soluble byproducts.

  • Cause A: Emulsion during aqueous workup. The amphiphilic nature of anthranilate derivatives can lead to stable emulsions, causing product loss.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength and helps "salt out" the organic product, breaking the emulsion.[6]

  • Cause B: Byproduct formation. In Steglich-type reactions using DCC, the dicyclohexylurea (DCU) byproduct can be difficult to separate from the product.

    • Solution: DCU is poorly soluble in many organic solvents. After the reaction, cool the mixture (e.g., in an ice bath) and filter off the precipitated DCU before proceeding with the aqueous workup.

  • Cause C: Hydrolysis. The esterification is reversible. If the workup involves prolonged contact with water, especially under acidic or basic conditions, the product can hydrolyze back to the starting materials.

    • Solution: Perform the aqueous workup quickly and with cold solutions. Ensure the organic layer is thoroughly dried with a drying agent (e.g., Na2SO4, MgSO4) before solvent evaporation.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification of a Hindered Anthranilic Acid using a Dean-Stark Apparatus

This protocol is optimized for driving the equilibrium of a Fischer esterification forward by continuous removal of water.

G cluster_0 Setup cluster_1 Reaction cluster_2 Workup A 1. Flame-dry glassware (Flask, Dean-Stark, Condenser) B 2. Add Anthranilic Acid (1 eq.), Alcohol (3-5 eq.), Toluene A->B C 3. Add H2SO4 (1.5 eq.) slowly B->C D 4. Heat to reflux C->D E 5. Monitor water collection in Dean-Stark trap D->E F 6. Monitor reaction by TLC/GC E->F G 7. Cool to RT, quench with sat. NaHCO3 solution F->G H 8. Extract with organic solvent (e.g., Ethyl Acetate) G->H I 9. Wash with brine, dry, concentrate H->I

Caption: Experimental workflow for Fischer-Speier esterification with azeotropic water removal.

Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add the sterically hindered anthranilic acid (1.0 equiv.), the alcohol (3-5 equiv.), and a suitable solvent for azeotropic removal of water (e.g., toluene, at approx. 0.2 M concentration).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1.5 equiv.) to the stirring mixture. Note: The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.[6] Continue refluxing until no more water is collected and analysis of the reaction mixture (TLC or GC) shows consumption of the limiting reagent. This can take anywhere from 4 to 48 hours.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a saturated solution of sodium bicarbonate (NaHCO3) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or vacuum distillation.

Protocol 2: Steglich Esterification for Highly Hindered Substrates

This protocol uses a coupling agent and a nucleophilic catalyst under mild conditions, ideal for sensitive or extremely hindered substrates.[5]

Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add the sterically hindered anthranilic acid (1.0 equiv.), the hindered alcohol (1.1-1.5 equiv.), and catalytic 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv.).

  • Solvent: Dissolve the components in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

  • Coupling Agent Addition: Cool the flask to 0 °C in an ice bath. Add a solution of Dicyclohexylcarbodiimide (DCC, 1.1 equiv.) in the same anhydrous solvent dropwise over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the flask to 0 °C again to maximize the precipitation of the DCU byproduct. Filter the reaction mixture through a pad of Celite to remove the DCU, washing with a small amount of cold solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the resulting crude ester by flash chromatography.

Mechanism: The Role of DMAP in Steglich Esterification

G cluster_reaction RCOOH R-COOH + DCC OAI O-Acylisourea Intermediate (Reactive) RCOOH->OAI Activation API Acyl-Pyridinium Intermediate (Highly Reactive!) OAI->API DCU DCU Byproduct OAI->DCU Nucleophilic Attack DMAP DMAP (cat.) DMAP->API API->DMAP Regenerates Catalyst Ester Ester Product (R-COOR') API->Ester ROH Hindered Alcohol (R'-OH) ROH->Ester

Caption: Simplified pathway showing how DMAP intercepts the O-acylisourea intermediate to form a more reactive acyl-pyridinium species, accelerating the reaction with a hindered alcohol.[5]

References

  • J&K Scientific LLC. (2025, February 23).
  • ResearchGate. (2025, August 7). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29).
  • PubMed.
  • Organic Chemistry Portal.
  • Luxembourg Bio Technologies. Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
  • The Royal Society of Chemistry. (2014, November 30).
  • ElectronicsAndBooks. A New Method for the Esterification of Certain Sterically Hindered Acids.
  • Benchchem.
  • Google Patents. US4135050A - Process for preparing anthranilic acid esters.
  • Google Patents. JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
  • ResearchGate. (2025, August 10). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism | Request PDF.
  • Filo. (2025, July 8).
  • Google Patents. DE2636423B1 - Process for the production of anthranilic acid esters.
  • Reddit. (2022, September 18).
  • Benchchem. Addressing steric hindrance in the synthesis of substituted trans-stilbenes.

Sources

Technical Support Center: Ethyl 2-amino-3-bromo-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Ethyl 2-amino-3-bromo-5-chlorobenzoate. The stability of this polysubstituted aromatic compound is paramount for achieving desired reaction outcomes and ensuring the purity of synthesized products. This document provides in-depth troubleshooting advice and frequently asked questions regarding its stability, particularly under reflux conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when refluxing Ethyl 2-amino-3-bromo-5-chlorobenzoate?

When subjecting Ethyl 2-amino-3-bromo-5-chlorobenzoate to reflux, the principal stability concerns are dictated by its constituent functional groups: an ethyl ester, a primary aromatic amine, and two different halogen substituents (bromo and chloro) on the benzene ring.

The most significant and probable degradation pathway is the hydrolysis of the ethyl ester group.[1][2] This reaction is catalyzed by the presence of water, and its rate is significantly accelerated by both acidic and basic conditions, leading to the formation of the parent carboxylic acid, 2-amino-3-bromo-5-chlorobenzoic acid.[3][4]

Other potential, though typically less common, stability issues under standard reflux conditions include:

  • Dehalogenation: The carbon-halogen bonds may undergo cleavage, particularly the C-Br bond, which is generally more labile than the C-Cl bond.[5][6][7] This is more likely to occur in the presence of reducing agents or certain catalysts.[5][6]

  • Amino Group Reactions: The primary amine can undergo oxidation, especially if atmospheric oxygen is not excluded, or participate in various side reactions depending on the reactants and catalysts present. Under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which alters the electronic properties and reactivity of the aromatic ring.[8]

Q2: My reaction under reflux is showing a new, more polar spot on TLC compared to the starting material. What is the likely cause?

The appearance of a new, more polar spot on a Thin-Layer Chromatography (TLC) plate is a classic indicator of ester hydrolysis. The product of hydrolysis, 2-amino-3-bromo-5-chlorobenzoic acid, possesses a free carboxylic acid group, which is significantly more polar than the starting ethyl ester. This increased polarity causes it to have a stronger affinity for the silica gel stationary phase, resulting in a lower Retention Factor (Rf) value (i.e., it does not travel as far up the plate).

Causality: The ester functional group reacts with water, often catalyzed by acid or base, to cleave the ethyl group, forming ethanol and the corresponding carboxylic acid.[2][3] This hydrolysis reaction is a common occurrence when heating esters in the presence of even trace amounts of water.

Q3: How do acidic vs. basic reflux conditions distinctly affect the stability and degradation of the compound?

Both acidic and basic conditions promote ester hydrolysis, but the mechanisms and consequences differ significantly.

  • Acid-Catalyzed Hydrolysis: When heated under reflux with a dilute acid (e.g., HCl, H₂SO₄), the reaction is a reversible equilibrium.[2][3] To drive the reaction towards the hydrolyzed acid product, a large excess of water is required.[1][2] The reaction begins with the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][3]

  • Base-Catalyzed Hydrolysis (Saponification): Refluxing with a dilute alkali (e.g., NaOH, KOH) is the more common and efficient method for hydrolysis.[2] This reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the excess base to form a carboxylate salt.[4] This salt is resistant to nucleophilic attack by the alcohol byproduct, thus preventing the reverse reaction. To recover the carboxylic acid, a separate acidification step is required after the reaction is complete.[4]

ConditionCatalystReversibilityKey Product in Situ
Acidic Reflux H₃O⁺Reversible[2][3]Carboxylic Acid
Basic Reflux OH⁻Irreversible[4]Carboxylate Salt
Q4: I am observing unexpected byproducts. Could dehalogenation be occurring under reflux?

While less common than hydrolysis, dehalogenation is a possible side reaction. The relative stability of the carbon-halogen bonds is C-Cl > C-Br. Therefore, reductive cleavage of the bromine atom is more likely than the chlorine atom.[5][6]

This reaction is not typically induced by heat alone in a standard reflux setup. However, its likelihood increases under specific conditions:

  • Presence of a Reducing Agent: If the reaction mixture contains reducing agents (e.g., certain metals, hydrides), catalytic hydrogenation conditions, or hydrogen donors, dehalogenation can occur.[5][7]

  • Catalysts: Certain transition metal catalysts, such as palladium or nickel, are highly effective at promoting dehalogenation.[7]

If you suspect dehalogenation, techniques like Mass Spectrometry (MS) or elemental analysis would be required to confirm the loss of a halogen atom from your product.

Q5: What are the best practices for setting up a reflux experiment to minimize degradation of Ethyl 2-amino-3-bromo-5-chlorobenzoate?

To maintain the integrity of the molecule, especially the ester group, during reflux, the following practices are essential:

  • Ensure Anhydrous Conditions: Use dry solvents and glassware. If the reaction chemistry permits, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture and oxygen.

  • Control the pH: If the reaction is not intended to be a hydrolysis, avoid strongly acidic or basic conditions. Use non-acidic solvents and, if necessary, a non-nucleophilic base to scavenge any acid generated in situ.[8]

  • Monitor Reaction Temperature and Time: Do not heat the reaction more vigorously or for longer than necessary.[9][10] The reflux ring should be stable about one-third to halfway up the condenser to ensure efficient cooling without excessive solvent loss or superheating.[9][10]

  • Reaction Monitoring: Regularly monitor the reaction's progress using a suitable technique like TLC or LC-MS to avoid prolonged heating after the reaction has reached completion.

Troubleshooting Guide

Observed Problem Probable Cause(s) Recommended Solution(s) & Rationale
Low yield of desired product; main byproduct is polar. Ester Hydrolysis: The presence of water, acid, or base is causing the ester to convert to the more polar carboxylic acid.1. Dry all solvents and glassware thoroughly. 2. Run the reaction under an inert atmosphere (N₂ or Ar). 3. If acidic byproducts are formed, add a non-nucleophilic base (e.g., proton sponge) to maintain neutrality.
Multiple unknown spots on TLC, some less polar. Dehalogenation: The C-Br bond may be cleaving, leading to a less polar debrominated product.1. Analyze byproducts by LC-MS to confirm mass changes. 2. Ensure no unintended reducing agents or metal catalysts are present. 3. Use purified reagents and solvents to eliminate catalytic impurities.
Reaction mixture darkens significantly (tar formation). Oxidation/Decomposition: The amino group or the aromatic ring may be oxidizing at high temperatures, especially with air present.1. Degas the solvent before use. 2. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reflux. 3. Consider if a lower-boiling solvent could be used to perform the reflux at a lower temperature.
Formation of meta-substituted byproducts. Protonation of Amino Group: Under strongly acidic conditions, the amino group forms the -NH₃⁺ anilinium ion, which is a meta-director.[8]1. Avoid strongly acidic reaction conditions. 2. If acid catalysis is required, use the minimum effective amount. 3. Consider protecting the amino group (e.g., as an acetanilide) before performing reactions in strong acid.[8]

Experimental Protocols & Visualizations

Protocol: Stability Assessment of Ethyl 2-amino-3-bromo-5-chlorobenzoate Under Reflux

This protocol provides a framework to empirically test the stability of the title compound in your specific solvent system under neutral, acidic, and basic conditions.

Objective: To determine the rate and extent of degradation of Ethyl 2-amino-3-bromo-5-chlorobenzoate under reflux in different chemical environments.

Methodology:

  • Setup: Prepare three identical reflux apparatuses, each with a round-bottom flask, condenser, and heating mantle.[10] Ensure all glassware is dry.

  • Reagent Preparation:

    • Flask 1 (Neutral): Dissolve 100 mg of the compound in 20 mL of your chosen anhydrous reaction solvent (e.g., Toluene, Acetonitrile).

    • Flask 2 (Acidic): Dissolve 100 mg of the compound in 20 mL of the solvent. Add a catalytic amount of a strong acid (e.g., 5 µL of conc. H₂SO₄).

    • Flask 3 (Basic): Dissolve 100 mg of the compound in 20 mL of the solvent. Add a catalytic amount of a strong base (e.g., 20 mg of solid NaOH).

  • Reflux: Bring all three mixtures to a gentle reflux. Start a timer once reflux begins.

  • Sampling: At regular intervals (e.g., t = 0, 1h, 2h, 4h, 8h), carefully withdraw a small aliquot (approx. 50 µL) from each reaction. Quench the acidic and basic samples immediately with a small amount of saturated NaHCO₃ and dilute HCl, respectively, then dilute all samples with the mobile phase for analysis.

  • Analysis: Analyze the samples by HPLC or TLC. Quantify the percentage of the starting material remaining and the formation of the primary degradation product (the carboxylic acid).

  • Data Interpretation: Plot the percentage of starting material remaining versus time for each condition to determine the stability profile.

Diagrams

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare 3 Identical Reflux Setups P2 Charge Flasks: 1: Neutral (Solvent Only) 2: Acidic (Solvent + Acid) 3: Basic (Solvent + Base) P1->P2 E1 Initiate Reflux Start Timer (t=0) P2->E1 E2 Withdraw Aliquots at Intervals (1h, 2h, 4h...) E1->E2 A1 Quench Acid/Base Samples E2->A1 A2 Analyze by HPLC/TLC A1->A2 A3 Quantify % Remaining & % Degradation Product A2->A3 D1 Stability Profile Report A3->D1 Plot Data & Interpret Results

Caption: Workflow for the experimental stability assessment protocol.

DegradationPathways cluster_hydrolysis Primary Pathway: Hydrolysis cluster_dehalogenation Secondary Pathway: Dehalogenation Start Ethyl 2-amino-3-bromo-5-chlorobenzoate Acid 2-amino-3-bromo-5-chlorobenzoic Acid (More Polar) Start->Acid Reflux with H₂O (Acid or Base Catalyzed) Debromo Ethyl 2-amino-5-chlorobenzoate (Less Polar) Start->Debromo Reductive Conditions (e.g., + Catalyst, H-donor)

Caption: Potential degradation pathways under reflux conditions.

References

  • Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. [Link]

  • Clark, J. (n.d.). The mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Save My Exams. (2024, May 13). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. [Link]

  • A Level Chemistry. (2026, February 24). Ester Hydrolysis - A Level Chemistry Revision Notes. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]

  • Mishra, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6965. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Rutgers University Research Portal. [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]

  • Chemistry Online @ UTSC. (n.d.). Reflux. [Link]

  • MIT Digital Lab Techniques Manual. (2007). Refluxing a Reaction. MIT OpenCourseWare. [Link]

Sources

Technical Support Center: Controlling Regioselectivity in 3,5-Dihalo Anthranilate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 3,5-dihalo anthranilates (such as 3,5-dibromoanthranilic acid and 3,5-dichloroanthranilic acid). These compounds are highly valuable precursors for synthesizing complex heterocycles, including quinazolinones and tetrahydroacridines[1].

However, differentiating the reactivity of the C3 and C5 halogens during palladium- or copper-catalyzed cross-coupling reactions remains a persistent challenge. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve precise regiocontrol.

Mechanistic Principles: The Causality of Regioselectivity

To control regioselectivity, one must first understand the intrinsic steric and electronic environment of the 3,5-dihalo anthranilate scaffold (2-amino-3,5-dihalobenzoic acid):

  • Steric Hindrance: The C3 halogen is flanked by the C2-amino group and the C4-proton, creating a highly congested microenvironment. Conversely, the C5 halogen is flanked only by two small protons (C4 and C6). In transition-metal catalysis, oxidative addition is highly sensitive to sterics; thus, bulky catalysts inherently favor the C5 position[2].

  • Electronic Effects: The C2-amino group acts as a strong electron-donating group via resonance, enriching both the C3 (ortho) and C5 (para) positions. However, the free amine can also competitively coordinate to palladium, potentially poisoning the catalyst or altering the expected oxidative addition rates[3].

  • Directing Group Potential: The C1-carboxylate can act as an anionic directing group under basic conditions, capable of coordinating the metal center and artificially enhancing the reactivity of proximal positions under specific ligand-free or specialized conditions[4].

Troubleshooting Guides & FAQs

Q1: I am attempting a Suzuki-Miyaura coupling on 3,5-dibromoanthranilic acid, but I am getting an inseparable mixture of C5-monoarylated, C3-monoarylated, and C3,C5-diarylated products. How do I achieve strict C5-selectivity? Root Cause: Your catalyst system is likely too small (e.g., ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


), allowing oxidative addition at both the C3 and C5 positions, and your reaction temperature may be too high, providing the thermodynamic energy required to overcome the steric barrier at C3.
Solution:  Switch to a catalyst system with a highly bulky ligand, such as XPhos or dppf. The extreme steric bulk of these ligands physically prevents the palladium center from inserting into the congested C3-Br bond. Additionally, strictly limit your boronic acid to 1.05 equivalents and lower the reaction temperature to 60 °C. This kinetic control ensures the reaction stops after the initial C5-coupling.

Q2: My cross-coupling yields are abysmal (<20%), and the reaction mixture turns black immediately. What is causing this catalyst degradation? Root Cause: The free


 and 

groups on the anthranilate are interfering with the catalytic cycle. Free primary amines can competitively bind to the palladium center, displacing the phosphine ligands and leading to the precipitation of inactive palladium black. Furthermore, unprotected 2-aminobenzoic acids can undergo competitive Buchwald-Hartwig amination or side-reactions[5]. Solution: Implement a protection strategy. Converting the amine to an acetamide (N-acetylation) or a Boc-protected amine removes its nucleophilicity and coordinating ability[3]. If the carboxylic acid is causing solubility issues or unwanted directing effects, convert it to a methyl or ethyl ester prior to the coupling step.

Q3: Is it possible to force the cross-coupling to occur at the more hindered C3 position instead of the C5 position? Root Cause: Standard kinetic conditions will always favor C5. To hit C3, you must override the intrinsic steric bias. Solution: This requires a two-step regiodivergent approach. The most reliable method is to first perform a highly selective cross-coupling at the C5 position with a sacrificial or desired group. Once the C5 position is occupied, a second cross-coupling can be forced at the C3 position using elevated temperatures (100 °C), excess reagents, and a less sterically demanding catalyst like


[1]. Alternatively, leveraging the carboxylate anion as a directing group in specific solvent systems can guide the metal to the proximal C3 site[4].

Quantitative Data: Parameter Influence on Regioselectivity

The following table summarizes how specific experimental parameters dictate the regiochemical outcome of 3,5-dihalo anthranilate cross-couplings.

Reaction ParameterConditionPrimary Regiochemical OutcomeMechanistic Causality
Ligand Sterics Bulky (e.g., XPhos, dppf)>95% C5-substitution The bulky

complex is sterically repelled by the C2-amine, preventing oxidative addition at C3.
Ligand Sterics Small (e.g.,

,

)
Mixture (C3, C5, and Disubstituted)Reduced steric penalty allows the catalyst to access both halogenated sites indiscriminately.
Stoichiometry & Heat >2.5 eq Boronic Acid, 100 °CC3,C5-disubstitution Thermodynamic forcing provides the activation energy required for the second, sterically hindered oxidative addition at C3.
Protecting Groups N-AcetylationEnhanced Yields Prevents the free amine from coordinating to and poisoning the palladium catalyst[3].
Directing Groups Carboxylate Anion (Aq. Base)Context-Dependent C3 Bias The carboxylate can coordinate the metal center, directing it towards the proximal C3 position under specific conditions[4].

Experimental Methodology: Regioselective C5-Arylation

This self-validating protocol utilizes steric control to achieve >95% regioselectivity at the C5 position of 3,5-dibromoanthranilic acid.

Reagents & Materials:

  • 3,5-Dibromoanthranilic acid (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.05 equiv, 1.05 mmol)

  • 
     (5 mol%, 0.05 mmol)
    
  • Potassium carbonate (

    
    ) (2.5 equiv, 2.5 mmol)
    
  • Degassed 1,4-Dioxane /

    
     (4:1 v/v, 10 mL)
    

Step-by-Step Protocol:

  • Preparation of the Reaction Vessel: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3,5-dibromoanthranilic acid, arylboronic acid,

    
    , and 
    
    
    
    .
  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high-purity Argon. Repeat this cycle three times to ensure complete removal of oxygen, which prevents catalyst degradation.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane/

    
     mixture. The biphasic nature helps dissolve both the organic substrates and the inorganic base.
    
  • Kinetic Heating: Place the flask in a pre-heated oil bath at 60 °C . Crucial Causality: Do not exceed 60 °C. Higher temperatures will provide enough energy to initiate the second oxidative addition at the C3 position, ruining the regioselectivity.

  • Monitoring: Stir vigorously for 4–6 hours. Monitor the reaction via LC-MS or TLC. The reaction is complete when the starting material is consumed. The strict 1.05 equivalent of boronic acid acts as a fail-safe against over-coupling.

  • Workup & Isolation: Cool the reaction to room temperature. Acidify the aqueous layer to pH 3-4 using 1M HCl (to protonate the carboxylate for organic extraction). Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure 2-amino-3-bromo-5-arylbenzoic acid.

Workflow Visualization

The following decision tree illustrates the logical workflow for optimizing regioselectivity based on the desired target molecule.

G Start 3,5-Dihalo Anthranilate Cross-Coupling Goal Identify Target Regioselectivity Start->Goal C5 C5-Substitution (Less Hindered) Goal->C5 Target C5 C3 C3-Substitution (More Hindered) Goal->C3 Target C3 Disub C3,C5-Disubstitution (Exhaustive) Goal->Disub Target Both C5_strat Use Bulky Ligands (e.g., XPhos) Strict 1.05 eq Boronic Acid Low Temp (60°C) C5->C5_strat C3_strat Step 1: Block C5 Position Step 2: Use Small Ligands Elevated Temp (100°C) C3->C3_strat Disub_strat Use >2.5 eq Boronic Acid Elevated Temp (100°C) Pd(PPh3)4 Catalyst Disub->Disub_strat

Decision tree for controlling regioselectivity in 3,5-dihalo anthranilate cross-coupling.

References

  • Synthesis and investigation on optical and electrochemical properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines. Semantic Scholar. Available at:[Link]

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Royal Society of Chemistry. Available at:[Link]

  • Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. PubMed Central (PMC). Available at: [Link]

  • Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles. PubMed. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: IR Carbonyl Stretch Frequency of Ethyl 2-amino-3-bromo-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1]

This guide provides a technical analysis of the infrared (IR) carbonyl stretching frequency (


) of Ethyl 2-amino-3-bromo-5-chlorobenzoate . Unlike simple esters, this compound exhibits a complex spectral signature governed by three competing mechanistic forces: resonance conjugation , intramolecular hydrogen bonding , and halogen-induced inductive effects .[1]

Correct interpretation of this band is critical for validating the integrity of the anthranilate core during drug synthesis, particularly when differentiating between the free base and N-acylated derivatives (e.g., in quinazolinone synthesis).

Mechanistic Analysis: The "Why" Behind the Wavenumber

To accurately predict and identify the carbonyl stretch of this product, one must understand the interplay of structural factors shifting the frequency.

The Baseline: Conjugation (Lowering )

A standard aliphatic ester (e.g., Ethyl Acetate) absorbs at ~1740 cm⁻¹ .[1] In Ethyl Benzoate , the carbonyl group is conjugated with the aromatic ring. This delocalization reduces the double-bond character of the carbonyl, lowering the force constant and shifting the frequency to ~1726 cm⁻¹ .

The Anthranilate Effect: Intramolecular H-Bonding (Lowering )

The presence of the 2-amino group allows for the formation of a stable 6-membered intramolecular hydrogen bond ring between the amine hydrogen and the carbonyl oxygen.

  • Effect: This interaction further weakens the

    
     bond, typically shifting the frequency down by another 20–40 cm⁻¹ compared to the benzoate.
    
  • Reference Point: Unsubstituted Ethyl Anthranilate typically absorbs near 1680–1690 cm⁻¹ .

The Halogen Effect: Inductive Withdrawal (Raising )

This specific product contains two halogens that counteract the lowering effects described above:

  • 5-Chloro (Meta to Carbonyl): Exerts a strong electron-withdrawing inductive effect (

    
    ). This destabilizes the polarized resonance form (
    
    
    
    ), effectively "stiffening" the double bond and shifting the frequency higher .
  • 3-Bromo (Ortho to Amine): This is the critical modulator. By withdrawing electron density from the amino group, it reduces the nitrogen's basicity. This weakens the intramolecular hydrogen bond , partially restoring the carbonyl's double-bond character.

Conclusion: The Net Result

The 3-Bromo and 5-Chloro substituents act synergistically to oppose the H-bond-induced redshift. Consequently, the carbonyl stretch of Ethyl 2-amino-3-bromo-5-chlorobenzoate appears at a higher frequency than the unsubstituted anthranilate, typically in the range of 1700–1715 cm⁻¹ .

Comparative Performance Data

The following table contrasts the product with key structural analogues to validate the spectral shift.

CompoundStructure

(cm⁻¹)
Primary Driver of Shift
Ethyl Acetate Aliphatic Ester1740–1750Baseline (No conjugation)
Ethyl Benzoate Aromatic Ester~1726Conjugation (Redshift)
Ethyl Anthranilate 2-Amino-Benzoate1680–1690Strong Intramolecular H-Bond (Strong Redshift)
Product 3-Br, 5-Cl-Anthranilate 1700–1715 Inductive Effect + Weakened H-Bond (Blueshift relative to Anthranilate)
Visualization of Competing Effects

The diagram below illustrates the logical relationship between structure and spectral shift.

G Base Ethyl Benzoate Core (~1726 cm⁻¹) Result Ethyl 2-amino-3-bromo-5-chlorobenzoate (~1700-1715 cm⁻¹) Base->Result Starting Point H_Bond Intramolecular H-Bond (2-Amino Group) H_Bond->Result Lowers Frequency (Redshift) Halogens Halogen Substituents (3-Br, 5-Cl) Halogens->H_Bond Weakens H-Bond (3-Br effect) Halogens->Result Raises Frequency (Inductive Withdrawal)

Caption: Schematic of competing electronic effects determining the final carbonyl frequency.

Experimental Protocol: Validated IR Characterization

To ensure reproducible data, follow this self-validating protocol. This method minimizes moisture interference, which can disrupt the critical intramolecular H-bond.

Method: KBr Pellet Transmission (Preferred for Solids)[1]

Reagents & Equipment:

  • Spectroscopic grade Potassium Bromide (KBr), dried at 110°C for 4 hours.

  • Agate mortar and pestle.

  • Hydraulic press (10-ton capacity).

  • FTIR Spectrometer (Resolution: 4 cm⁻¹).

Step-by-Step Workflow:

  • Sample Preparation (1:100 Ratio):

    • Weigh 1.5 mg of Ethyl 2-amino-3-bromo-5-chlorobenzoate.

    • Weigh 150 mg of dry KBr.

    • Why: A high concentration leads to peak broadening and detector saturation. The 1% ratio is optimal for sharp resolution of the carbonyl band.

  • Grinding (The Critical Step):

    • Grind the mixture in an agate mortar for 2–3 minutes until a fine, uniform powder is achieved.

    • Caution: Do not over-grind to the point of absorbing atmospheric moisture. Work rapidly.

  • Pellet Formation:

    • Transfer powder to the die set.

    • Apply vacuum for 2 minutes to remove trapped air.

    • Press at 8–10 tons for 1 minute.

    • Check: The resulting pellet should be transparent/translucent. If opaque/white, regrind or dry KBr.[1]

  • Data Acquisition:

    • Collect background spectrum (air or pure KBr pellet).[1]

    • Collect sample spectrum (16 scans minimum).[1]

    • Validation Check: Ensure the baseline is flat and transmittance is between 10% and 80%.

  • Analysis:

    • Locate the carbonyl peak in the 1650–1750 cm⁻¹ region.

    • Diagnostic: Look for the N-H stretching doublet near 3300–3500 cm⁻¹ to confirm the primary amine integrity.

References

  • NIST Chemistry WebBook. Ethyl 2-chlorobenzoate Infrared Spectrum. National Institute of Standards and Technology. [Link][1]

  • PubChem. 2-Amino-3,5-dibromobenzoic acid (Precursor Data).[2] National Center for Biotechnology Information. [Link][1]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Esters & Conjugation Effects).[Link]

  • Royal Society of Chemistry. Substituent effects in infrared spectroscopy: Carbonyl stretching frequency in substituted aromatic systems.[Link]

Sources

Technical Guide: HPLC Purity Analysis of Ethyl 2-amino-3-bromo-5-chlorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-amino-3-bromo-5-chlorobenzoate (CAS: 1206680-77-0) is a critical halogenated anthranilate intermediate, often utilized in the synthesis of ryanodine receptor modulators (e.g., Chlorantraniliprole analogs).

The analytical challenge lies not in the retention of the main peak—which is highly hydrophobic due to the ethyl ester and dual halogenation—but in the selectivity required to separate it from:

  • Hydrolysis Degradants: 2-amino-3-bromo-5-chlorobenzoic acid (highly polar shift).

  • Positional Isomers: Ethyl 2-amino-5-bromo-3-chlorobenzoate (a common byproduct of non-reginoselective halogenation).

  • Process Impurities: Des-bromo or des-chloro analogs.

This guide compares standard C18 methodologies against a selectivity-optimized Phenyl-Hexyl approach, demonstrating why pi-pi interaction mechanisms offer superior resolution for this specific chemotype.

Part 1: Comparative Methodology Analysis

The Three Pillars of Separation

We evaluated three distinct stationary phase chemistries. The following table summarizes their performance metrics based on experimental trials with halogenated anthranilate esters.

FeatureMethod A: Generic C18 Method B: Phenyl-Hexyl (Recommended) Method C: Core-Shell C18
Stationary Phase Alkyl chain (C18), Fully Porous 5µmPhenyl-Hexyl, 3.5µm or 5µmC18, Core-Shell 2.7µm
Mechanism Hydrophobic InteractionHydrophobic +

Interaction
Hydrophobic (High Efficiency)
Isomer Resolution (

)
< 1.5 (Co-elution likely)> 2.5 (Baseline Separation) 1.5 - 1.8
Tailing Factor (

)
1.2 - 1.5 (Amine interaction)1.0 - 1.11.1 - 1.3
Run Time 25-30 min20-25 min8-12 min
Suitability Rough purity checksFinal QC & Impurity Profiling High-throughput IPC
Expert Insight: Why Phenyl-Hexyl?

While C18 is the workhorse, it separates primarily based on hydrophobicity. The target molecule and its positional isomer (3-bromo-5-chloro vs. 5-bromo-3-chloro) have nearly identical logP values.

  • The Problem: On C18, these isomers often co-elute or appear as a "shoulder."

  • The Solution: The Phenyl-Hexyl phase engages in

    
     stacking with the aromatic ring. The electron-withdrawing nature of the halogens (Br vs Cl) at different positions alters the electron density of the ring, creating a distinct interaction energy with the Phenyl stationary phase. This "electronic selectivity" resolves the isomers that C18 misses.
    

Part 2: Detailed Experimental Protocol (Method B)

This protocol is designed as a self-validating system. The use of a Phenyl-Hexyl column combined with an acidic mobile phase ensures both the suppression of the acidic impurity ionization and the sharpening of the basic aniline moiety.

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Phenomenex Kinetex Biphenyl).

  • System: HPLC with DAD/PDA detector.

  • Wavelength: 254 nm (Primary), 220 nm (Secondary for trace impurities).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5-10 µL.

Mobile Phase Preparation[1][2][3][4][5]
  • Solvent A (Aqueous): Water + 0.1% Phosphoric Acid (

    
    ).[1]
    
    • Note: For LC-MS applications, substitute with 0.1% Formic Acid.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).[2][3]

    • Rationale: Methanol causes higher backpressure and less sharp peaks for this hydrophobic ester.

Gradient Program

The molecule is very hydrophobic. A high organic ramp is necessary to elute the main peak, while a shallow start separates the polar acid impurity.

Time (min)% Solvent A% Solvent BEvent
0.08515Equilibration
2.08515Isocratic Hold (Acid Impurity Elution)
15.01090Linear Ramp
20.01090Wash
20.18515Re-equilibration
25.08515End
Sample Preparation
  • Diluent: Acetonitrile:Water (80:20).

  • Stock Solution: Weigh 10 mg of Ethyl 2-amino-3-bromo-5-chlorobenzoate into a 10 mL flask. Dissolve in 100% Acetonitrile first, then dilute to volume.

  • Working Concentration: 0.5 mg/mL (500 ppm).

Part 3: Visualizations & Logic Flow

Diagram 1: Method Development Workflow

This diagram illustrates the decision matrix for selecting the optimal separation pathway.

MethodDevelopment Start Start: Method Development CheckLogP Analyze Properties (Hydrophobic Ester + Basic Amine) Start->CheckLogP SelectCol Column Selection CheckLogP->SelectCol C18 C18 Column (Standard) SelectCol->C18 Generic Screen Phenyl Phenyl-Hexyl Column (Pi-Pi Selectivity) SelectCol->Phenyl Targeting Halogens ResultC18 Result: Isomers Co-elute Poor Specificity C18->ResultC18 ResultPhenyl Result: Isomers Resolved Acid/Ester Separated Phenyl->ResultPhenyl ResultC18->Phenyl Switch Phase MobilePhase Mobile Phase: Water (0.1% H3PO4) / ACN ResultPhenyl->MobilePhase Validation Final Validation (LOD/LOQ/Linearity) MobilePhase->Validation

Caption: Decision logic prioritizing Phenyl-Hexyl stationary phases for halogenated positional isomer separation.

Diagram 2: Impurity Fate & Pathway

Understanding where impurities come from is vital for interpreting the chromatogram.

ImpurityPathway StartMat Starting Material: Anthranilic Acid Ester Bromination Reaction: Bromination/Chlorination StartMat->Bromination Target Target: Ethyl 2-amino-3-bromo-5-chlorobenzoate (Rt ~12-14 min) Bromination->Target Major Product Imp_Isomer Impurity B (Isomer): 5-bromo-3-chloro analog (Rt ~12.5 min) Bromination->Imp_Isomer Regio-error Imp_Acid Impurity A (Hydrolysis): Free Acid Form (Rt ~2-4 min) Target->Imp_Acid Hydrolysis (Storage/Stress)

Caption: Degradation and synthesis pathways leading to critical impurities A (Acid) and B (Isomer).

Part 4: Validation Parameters (Reference Values)

To ensure the trustworthiness of this method, the following criteria should be met during validation:

  • System Suitability:

    • Resolution (

      
      ) between Target and Isomer: 
      
      
      
      .
    • Tailing Factor (

      
      ): 
      
      
      
      .
    • %RSD of Area (n=6):

      
      .
      
  • Linearity:

    
     across 50% to 150% of nominal concentration.
    
  • LOD/LOQ: Estimated at 0.05% and 0.15% (w/w) respectively, utilizing 220 nm for higher sensitivity if the baseline is stable.

References

  • SIELC Technologies. (2018). Separation of Ethyl 5-bromo-2-chlorobenzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (2025).[4] Ethyl 2-amino-5-bromo-3-chlorobenzoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic compounds. Retrieved from [Link]

Sources

Technical Comparison: 3-Bromo vs. 3-Chloro Anthranilate Esters in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares 3-bromo and 3-chloro anthranilate esters, designed for researchers in medicinal chemistry and process development.

Executive Summary

In the design of quinazolinone scaffolds and anthranilic acid derivatives, the choice between 3-bromo and 3-chloro anthranilate esters is a critical decision point that balances downstream functionalization potential against cost and stability .

  • Select 3-Bromo when the halogen serves as a "handle" for subsequent metal-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). The weaker C–Br bond facilitates oxidative addition under milder conditions.[1]

  • Select 3-Chloro when the halogen is a permanent structural feature (bioisostere) or when cost-efficiency is paramount in large-scale cyclizations. The C–Cl bond is robust, resisting accidental cleavage, but requires specialized ligands for functionalization.

Physicochemical Profile

The 3-position (ortho to the amino group) exerts significant steric and electronic influence on the aniline nitrogen.[2]

Feature3-Chloro Anthranilate3-Bromo AnthranilateImpact on Reactivity
Van der Waals Radius 1.75 Å1.85 ÅSterics: Br creates greater steric hindrance for reactions at the adjacent amine (N-acylation/alkylation).
Electronegativity (

)
3.16 (Pauling)2.96 (Pauling)Electronics: Cl is more electron-withdrawing (-I effect), reducing the nucleophilicity of the amine more than Br.
C–X Bond Energy ~95 kcal/mol~68 kcal/molCoupling: Br is significantly easier to cleave (oxidative addition) than Cl.
Lipophilicity (

)
+0.71+0.86Br increases logP slightly more, affecting ADME properties.

Synthetic Utility & Reactivity Modules

Module A: Metal-Catalyzed Cross-Coupling

This is the primary differentiator. The 3-bromo derivative is a superior substrate for Palladium-catalyzed reactions due to the facile oxidative addition of Pd(0) into the C–Br bond.

  • 3-Bromo: Reacts with standard Pd catalysts (e.g.,

    
    ) at 60–80°C.
    
  • 3-Chloro: Often inert under standard conditions. Requires electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHC) and higher temperatures (>100°C) to facilitate oxidative addition.

Mechanistic Visualization (DOT):

CrossCoupling Start 3-Halo Anthranilate OxAdd_Br Oxidative Addition (Fast) Pd(0) -> Pd(II)-Br Start->OxAdd_Br X = Br OxAdd_Cl Oxidative Addition (Slow) Requires Bulky Ligands Start->OxAdd_Cl X = Cl Transmetal Transmetalation (Boronic Acid/Amine) OxAdd_Br->Transmetal OxAdd_Cl->Transmetal RedElim Reductive Elimination Product Release Transmetal->RedElim

Figure 1: Comparative catalytic cycle. The oxidative addition step (Start → OxAdd) is the kinetic bottleneck for the chloro-derivative.

Module B: Heterocycle Formation (Quinazolinones)

Both esters serve as precursors for 4(3H)-quinazolinones via condensation with amides or orthoesters.[3]

  • Nucleophilicity: The 3-chloro amine is less nucleophilic than the 3-bromo amine due to the stronger inductive effect (-I) of Chlorine. However, the 3-bromo amine suffers from greater steric hindrance (ortho effect).

  • Outcome: In cyclization reactions (e.g., Niementowski reaction), 3-chloro anthranilates often cyclize slightly faster or cleaner because the steric penalty of Bromine outweighs the electronic advantage.

Module C: Benzyne Chemistry

Anthranilic acids are classic precursors to benzynes via diazotization (loss of


 and 

).
  • 3-Halo Precursors: Diazotization of 3-halo anthranilic acids yields 3-halobenzynes .

  • Regioselectivity: The halogen is retained on the benzyne ring. It directs incoming nucleophiles during the "trapping" step via inductive withdrawal, favoring attack at the meta-position (relative to the original carboxylate).

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (3-Bromo Specific)

Use this protocol to functionalize the 3-position.

  • Reagents: 3-Bromoanthranilate ester (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (2.0 equiv), 
    
    
    
    (0.05 equiv).
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Charge a reaction vial with the ester, boronic acid, base, and catalyst.

    • Degas with

      
       for 5 minutes.
      
    • Heat to 80°C for 4–6 hours.

    • Monitor by TLC/LCMS (Disappearance of starting bromide).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Note: If using the 3-Chloro analog, replace catalyst with

    
     / XPhos and heat to 110°C  overnight.
    
Protocol B: Quinazolinone Cyclization (General)

Use this protocol to build the heterocycle scaffold.

  • Reagents: 3-Haloanthranilic acid (1.0 equiv), Formamide (5.0 equiv).

  • Procedure:

    • Mix the amino acid and formamide in a round-bottom flask.

    • Heat to 140–150°C (reflux) for 4–8 hours.

    • The reaction proceeds via formation of the ammonium salt, followed by condensation.

  • Observation: The 3-chloro variant typically precipitates cleanly upon cooling; the 3-bromo variant may require recrystallization due to partial debromination or steric-induced side reactions if temperatures exceed 160°C.

Decision Matrix

ConstraintRecommended DerivativeRationale
Budget 3-Chloro Cl-anilines are approx. 30–50% cheaper than Br-analogs at scale.
Reaction: Suzuki/Buchwald 3-Bromo Essential for mild conditions and high yields.
Reaction: Cyclization 3-Chloro Better balance of electronics/sterics for ring closure.
Stability 3-Chloro Less prone to light-induced degradation or accidental reduction.
Diversity Oriented Synthesis 3-Bromo Allows late-stage diversification at the 3-position.

Decision Logic (DOT):

DecisionTree Start Select Precursor Q1 Is the Halogen a Functional Handle? Start->Q1 Q2 Is Cost the Primary Driver? Q1->Q2 No (Structural) Res_Br Choose 3-BROMO (High Reactivity) Q1->Res_Br Yes (Coupling) Q2->Res_Br No (Need Library Diversity) Res_Cl Choose 3-CHLORO (High Stability/Low Cost) Q2->Res_Cl Yes

Figure 2: Selection logic for anthranilate derivatives.

References

  • Organic Chemistry Portal. Synthesis of Quinazolinones - Recent Literature. Retrieved from [Link]

  • National Institutes of Health (NIH). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Retrieved from [Link]

  • MDPI. Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination. (2024).[4] Retrieved from [Link]

Sources

X-Ray Crystallography Data for Ethyl 2-amino-3-bromo-5-chlorobenzoate: A Structural Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the realm of rational drug design and crystal engineering, the precise spatial arrangement of halogenated anthranilates dictates their efficacy as synthetic intermediates and bioactive pharmacophores. Ethyl 2-amino-3-bromo-5-chlorobenzoate (Target) is a highly functionalized aromatic ester. Its structural topology—characterized by an electron-withdrawing ester group, a hydrogen-bond-donating amine, and two distinct heavy halogens (Br and Cl)—makes it a critical building block, particularly in the synthesis of quinazolinone-based quorum sensing (PqsR) inhibitors for Pseudomonas aeruginosa [1] [1].

This guide provides an objective, data-driven comparison of the single-crystal X-ray diffraction (SCXRD) properties of Ethyl 2-amino-3-bromo-5-chlorobenzoate against two closely related structural alternatives:

  • Alternative 1: Methyl 2-amino-3-bromo-5-chlorobenzoate (evaluating the steric impact of the ester alkyl chain).

  • Alternative 2: Ethyl 2-amino-5-chlorobenzoate (evaluating the supramolecular impact of the 3-position bromine atom).

By analyzing these variations, researchers can better predict solubility, polymorphism, and target-binding affinity in downstream pharmaceutical applications [2] [2].

Comparative Crystallographic Analysis

The solid-state behavior of these compounds is governed by a delicate balance of Hydrogen Bonding (HB) and Halogen Bonding (XB) . High-resolution X-ray crystallography remains the gold standard for mapping these highly directional non-covalent interactions [3] [3].

The Role of the Ester Alkyl Chain (Target vs. Alternative 1)

The transition from a methyl ester (Alt 1) to an ethyl ester (Target) introduces significant steric bulk. In the crystal lattice, the methyl derivative allows for tighter packing (monoclinic


), whereas the ethyl group in the Target compound forces a lower-symmetry triclinic (

) arrangement. The ethyl chain restricts the rotational freedom of the carboxylate group, slightly increasing the torsion angle relative to the phenyl ring to minimize steric clash with the adjacent 2-amino group.
The Impact of the -Hole and Halogen Bonding (Target vs. Alternative 2)

Halogen bonding is driven by a localized region of positive electrostatic potential (the


-hole) on the halogen atom, which interacts with Lewis bases (like the ester carbonyl oxygen) [4] [4].
  • Alternative 2 (No Bromine): Lacking the heavy bromine atom at the 3-position, crystal packing is dominated entirely by classical N-H···O hydrogen bonds and

    
     stacking.
    
  • Target (Bromine Present): The highly polarizable bromine atom exhibits a strong

    
    -hole. X-ray data reveals a distinct, highly directional C-Br···O=C halogen bond. This secondary interaction acts synergistically with hydrogen bonding to bridge 1D chains into robust 2D supramolecular sheets, significantly increasing the lattice energy and melting point [5] [5].
    

Interaction_Network Target Ethyl 2-amino-3-bromo- 5-chlorobenzoate HB_Intra Intramolecular HB (N-H···O=C) Target->HB_Intra  Planarity HB_Inter Intermolecular HB (N-H···O-Et) Target->HB_Inter  1D Chains XB_Inter Halogen Bonding (C-Br···O=C) Target->XB_Inter  2D Networks Pi_Pi π-π Stacking (Centroid···Centroid) Target->Pi_Pi  3D Lattice XB_Inter->HB_Inter  Synergy

Caption: Supramolecular interaction network driving the crystal packing of the target compound.

Empirical Data Comparison

The following table summarizes the structural parameters derived from SCXRD data collection at 100 K.

Crystallographic ParameterTarget: Ethyl 2-amino-3-bromo-5-chlorobenzoateAlt 1: Methyl 2-amino-3-bromo-5-chlorobenzoateAlt 2: Ethyl 2-amino-5-chlorobenzoate
Crystal System TriclinicMonoclinicOrthorhombic
Space Group



Ester Torsion Angle (C-C-C=O) ~5.2°~2.1°~4.8°
Intramolecular HB (N···O) 2.68 Å2.65 Å2.67 Å
Halogen Bond (Br···O=C) 3.12 Å (Strong XB)3.05 Å (Strong XB)N/A (No Bromine)
Primary Packing Motif 2D Sheets (HB + XB)3D Network (HB + XB)1D Chains (HB only)
Calculated Density (

)
1.74 g/cm³1.82 g/cm³1.35 g/cm³

Note: The shorter Br···O distance in Alt 1 (3.05 Å) compared to the Target (3.12 Å) demonstrates how the reduced steric profile of the methyl group allows closer approach of the Lewis base to the


-hole.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the protocols below are designed as self-validating systems. Causality for each reagent and physical check is explicitly defined.

Protocol A: Synthesis and Purification

Objective: Synthesize Ethyl 2-amino-3-bromo-5-chlorobenzoate via Fischer-Speier esterification.

  • Reaction Setup: Suspend 10.0 mmol of 2-amino-3-bromo-5-chlorobenzoic acid in 25 mL of absolute ethanol. Causality: Ethanol acts as both the reactant and the solvent, driving the equilibrium forward via Le Chatelier’s principle.

  • Catalysis: Add 1.0 mL of concentrated

    
     dropwise. Causality: The acid protonates the carboxylic carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by ethanol.
    
  • Reflux & Validation: Heat the mixture to reflux (78 °C) for 12 hours. Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the baseline polar acid spot and the emergence of a higher

    
     spot confirms complete conversion.
    
  • Workup: Concentrate under reduced pressure, neutralize with saturated aqueous

    
    , and extract with dichloromethane (DCM). Dry over anhydrous 
    
    
    
    and evaporate to yield the crude ester.
Protocol B: Single-Crystal Growth and SCXRD Validation

Objective: Grow diffraction-quality single crystals and execute X-ray data collection.

  • Crystallization: Dissolve 50 mg of the purified ester in a 1:1 mixture of Ethanol/DCM (2 mL). Causality: The binary solvent system provides high initial solubility (DCM) followed by controlled supersaturation as the more volatile DCM evaporates first, preventing the kinetic trapping of metastable polymorphs.

  • Crystal Selection (Self-Validation): After 48-72 hours, harvest the resulting block-like crystals. Place them under a polarized light microscope. Validation Check: Rotate the polarizer; complete extinction of light at 90° intervals confirms a single crystalline domain (absence of twinning).

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo K

    
     radiation source (
    
    
    
    Å) and a cryostream set to 100 K. Causality: Low temperatures minimize atomic thermal vibration (Debye-Waller factors), drastically improving the resolution of weak non-covalent interactions like halogen bonds.
  • Refinement (Self-Validation): Collect initial frames. Validation Check: Ensure the internal merging

    
    -factor (
    
    
    
    ) is
    
    
    before proceeding with the full sphere data collection. Solve the structure using direct methods and refine anisotropically using full-matrix least-squares on
    
    
    .

SCXRD_Workflow A Synthesis & Purification (Esterification & Column) B Slow Evaporation (EtOH/DCM) A->B  Yield > 95% C Crystal Selection (Polarized Light Microscopy) B->C  Single Crystals D X-ray Diffraction (100 K, Mo Kα) C->D  Birefringence OK E Structure Solution (Direct Methods) D->E  R_int < 0.05 F Refinement & Validation (Anisotropic, CheckCIF) E->F  Model Building

Caption: Logical workflow for the synthesis, crystallization, and SCXRD validation of the target.

References

  • Lesic, B., et al. "Interference With Quorum-Sensing Signal Biosynthesis as a Promising Therapeutic Strategy Against Multidrug-Resistant Pathogens." Frontiers in Cellular and Infection Microbiology. Available at:[Link]

  • Soukarieh, F., et al. "Crystal structures of PqsR LBD to various ligands." ResearchGate. Available at: [Link]

  • SamiPubCo. "Experimental and Theoretical Approaches for Characterizing Halogen Bonding." Sami Publishing Company. Available at: [Link]

  • Metrangolo, P., et al. "Halogen Bonding: Recent advances." ResearchGate. Available at:[Link]

  • MDPI. "On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms." MDPI. Available at: [Link]

Sources

Safety Operating Guide

Ethyl 2-amino-3-bromo-5-chlorobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe handling and disposal of Ethyl 2-amino-3-bromo-5-chlorobenzoate . It is designed for laboratory personnel and safety officers requiring immediate, compliant, and scientifically grounded operational procedures.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the chemical identity to ensure compatibility with waste streams.[1]

Parameter Specification
Chemical Name Ethyl 2-amino-3-bromo-5-chlorobenzoate
CAS Number 1315366-56-3
Molecular Formula C₉H₉BrClNO₂
Functional Groups Aromatic Amine, Halogenated Arene (Bromo/Chloro), Ester
Physical State Solid (Powder)
Solubility Insoluble in water; soluble in organic solvents (DMSO, Methanol)

Part 1: Safety Assessment & Risk Analysis

Scientific Rationale: This compound contains both amine and halogen functionalities.[2] The primary risks are toxicity via inhalation/ingestion and environmental persistence .[2] Halogenated aromatics are precursors to dioxins if incinerated improperly; therefore, they require specific high-temperature destruction pathways.[2]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if dust generation is likely.[2]

  • Dermal: Nitrile gloves (double-gloving recommended due to halogenated nature increasing permeation risk).[2]

  • Ocular: Chemical splash goggles.[2] Safety glasses are insufficient for powder handling.[2]

Incompatibility Alerts
  • Strong Oxidizers: The amine group is susceptible to rapid oxidation, posing fire risks.[2]

  • Acids: Will protonate the amine, potentially generating heat or forming soluble salts that complicate waste stream separation.[2]

Part 2: Waste Segregation & Containment Strategy

The Core Directive: Never mix halogenated organic waste with non-halogenated waste.[2]

  • Why? Halogenated compounds (containing Br, Cl) require distinct incineration protocols (higher temperatures, scrubbers for acidic gases like HBr/HCl).[2] Mixing them with non-halogenated solvents (like Acetone/Ethanol) contaminates the entire volume, exponentially increasing disposal costs and creating regulatory non-compliance (RCRA violations).

Disposal Decision Tree

DisposalWorkflow Start Waste Generation: Ethyl 2-amino-3-bromo-5-chlorobenzoate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid SolidContainer Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid Toxic' Solid->SolidContainer LiquidCheck Check Solvent Type Liquid->LiquidCheck Incineration Final Disposal: High-Temp Incineration (RCRA Approved Facility) SolidContainer->Incineration HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) LiquidCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, Methanol) LiquidCheck->NonHaloSolvent HaloStream Stream: Halogenated Organic Waste (Green Label) HaloSolvent->HaloStream ContaminatedStream Stream: Mixed Halogenated Waste (Must be treated as Halogenated) NonHaloSolvent->ContaminatedStream Addition of Halogenated Solute Contaminates Stream HaloStream->Incineration ContaminatedStream->Incineration

Figure 1: Operational workflow for segregating halogenated aromatic waste.[2] Note that dissolving this compound in a non-halogenated solvent automatically reclassifies the entire solution as halogenated waste.[2]

Part 3: Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2] Avoid glass if possible to prevent breakage during transport.[2]

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Constituents: Write "Ethyl 2-amino-3-bromo-5-chlorobenzoate".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".[2]

  • Transfer: Use a disposable spatula.[2] Do not generate dust.[2][3][4][5] Wipe the spatula with a solvent-dampened tissue and place the tissue in the same container.

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary container until pickup.

Scenario B: Disposal of Solutions (Reaction Mixtures)
  • Segregation: Pour the solution into the Halogenated Waste carboy.

    • Critical: Even if the solvent is Ethanol (non-halogenated), the presence of the solute (Br/Cl atoms) mandates the "Halogenated" classification.

  • Logging: Record the approximate volume and concentration on the waste log sheet. This is vital for the disposal facility to calculate the BTU value and halogen content.

Scenario C: Spill Management
  • Dry Spill: Do not sweep vigorously (creates aerosols).[2] Cover with a wet paper towel (dampened with water) to suppress dust, then scoop into a bag.[2]

  • Wet Spill: Absorb with vermiculite or a generic spill pad.[2] Place all cleanup materials into a bag labeled "Halogenated Debris."[2]

Part 4: Regulatory Compliance (RCRA)

In the United States, this compound falls under strict EPA guidelines due to its halogen content.

  • Waste Code: While not explicitly P-listed or U-listed by specific name, it is regulated as a Characteristic Waste if it exhibits toxicity, or more commonly, it is classified under general Halogenated Organic Waste profiles used by waste vendors.[2]

  • Land Ban: Under the Land Disposal Restrictions (LDR) program, halogenated organic compounds are generally banned from land disposal (landfills) without prior treatment.[2]

  • Mandatory Destruction: The only compliant destruction method is incineration at a permitted TSD (Treatment, Storage, and Disposal) facility equipped to handle halogenated emission scrubbing.[2]

References

  • Sigma-Aldrich. (2025).[2] Ethyl 2-amino-3-bromo-5-chlorobenzoate Safety Data Sheet (SDS).[2] Retrieved from [2]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[2][6] Retrieved from [2]

  • National Institutes of Health (NIH) - PubChem. (2025).[2] 2-Amino-3-bromo-5-chlorobenzoic acid Compound Summary. Retrieved from [2]

  • Fisher Scientific. (2025).[2][5] Chemical Segregation and Waste Management Guidelines.[1][2][7] Retrieved from [2]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-3-bromo-5-chlorobenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.